molecular formula C7H17ClN2 B11718311 (3S)-3-ethyl-1-methylpiperazine hydrochloride

(3S)-3-ethyl-1-methylpiperazine hydrochloride

Cat. No.: B11718311
M. Wt: 164.67 g/mol
InChI Key: MFVIIFUXRASKAW-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-ethyl-1-methylpiperazine hydrochloride is a chiral piperazine derivative offered as a chemical building block for research and development. The piperazine moiety is a privileged structure in medicinal chemistry and is frequently found in a wide range of bioactive molecules and approved pharmaceuticals . Its widespread use is due to its favorable impact on the physicochemical properties of a molecule, its structural and conformational characteristics, and its versatility as a synthon in synthetic chemistry . Piperazine-containing compounds are often explored as kinase inhibitors, receptor modulators, and in treatments for conditions such as cancer, viral infections, and central nervous system disorders . This compound, featuring a defined (S) stereochemistry at the 3-position and ethyl and methyl substituents, provides researchers with a valuable chiral intermediate for constructing more complex, stereospecific molecules. The product is supplied as the hydrochloride salt to enhance its stability and solubility. (3S)-3-ethyl-1-methylpiperazine hydrochloride is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

(3S)-3-ethyl-1-methylpiperazine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-3-7-6-9(2)5-4-8-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1

InChI Key

MFVIIFUXRASKAW-FJXQXJEOSA-N

Isomeric SMILES

CC[C@H]1CN(CCN1)C.Cl

Canonical SMILES

CCC1CN(CCN1)C.Cl

Origin of Product

United States

Foundational & Exploratory

Chiral Piperazine Building Blocks: A Technical Guide for Advancing Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing Three-Dimensionality in Drug Discovery

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of blockbuster drugs.[1][2][3] Its unique physicochemical properties, including two basic nitrogen atoms that can be readily functionalized, have made it a versatile component for modulating aqueous solubility, lipophilicity, and target engagement.[4][5] However, a critical analysis of piperazine-containing pharmaceuticals reveals a landscape dominated by achiral, N,N'-disubstituted derivatives.[2] This has left a vast and promising area of chemical space—that of chiral, carbon-substituted piperazines—largely unexplored.[2] This guide provides a comprehensive overview of the synthesis and application of chiral piperazine building blocks, offering researchers and drug development professionals the insights needed to leverage these stereochemically rich scaffolds in the design of next-generation therapeutics. By moving beyond flat, two-dimensional structures and embracing the three-dimensional complexity offered by chiral piperazines, we can unlock new avenues for enhancing potency, selectivity, and overall drug-like properties.[6][7]

The Strategic Imperative for Chiral Piperazines

The introduction of stereocenters onto the piperazine core fundamentally alters its shape, conformational flexibility, and potential interactions with biological targets. This has profound implications for medicinal chemistry:

  • Enhanced Target Specificity and Potency: Chiral molecules can exhibit significantly different biological activities between enantiomers. A well-defined three-dimensional structure allows for more precise and higher-affinity interactions with the chiral environment of protein binding sites, leading to improved potency and selectivity.[8][9]

  • Exploration of Novel Chemical Space: Moving beyond the well-trodden path of N-substituted piperazines opens up new possibilities for scaffold hopping and the development of intellectual property.[2][6] Carbon-substituted chiral piperazines provide a more rigid and defined orientation of substituents, enabling a more granular exploration of structure-activity relationships (SAR).

  • Improved ADME Properties: The strategic introduction of chirality can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5] This can lead to improved bioavailability, reduced off-target effects, and a better overall pharmacokinetic profile.

Principal Synthetic Strategies for Chiral Piperazine Building Blocks

The efficient and stereocontrolled synthesis of chiral piperazines is a key challenge that has been addressed through a variety of innovative approaches. The choice of synthetic route often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Synthesis from the Chiral Pool: Leveraging Nature's Building Blocks

One of the most direct and common strategies for synthesizing chiral piperazines is to utilize readily available and enantiomerically pure starting materials, such as amino acids.[1][10][11][12]

Key Features:

  • Inherent Stereocontrol: The stereochemistry of the final piperazine is dictated by the starting amino acid.

  • Versatility: A wide variety of natural and unnatural amino acids provides access to a diverse range of substituted piperazines.

  • Common Precursors: Chiral 2-substituted piperazines are frequently prepared from mono- or diketopiperazines, which are readily accessible from α-amino acids.[11]

Illustrative Workflow: Synthesis of a 2-Substituted Piperazine from an α-Amino Acid

G start Chiral α-Amino Acid step1 Protection of Amine and Carboxylic Acid start->step1 step2 Reduction to Amino Alcohol step1->step2 step3 Introduction of Second Nitrogen (e.g., via Aziridination or N-alkylation) step2->step3 step4 Cyclization to form Piperazine Ring step3->step4 end Chiral 2-Substituted Piperazine step4->end

Caption: General workflow for synthesizing a chiral 2-substituted piperazine from an α-amino acid.

Experimental Protocol: Synthesis of an Orthogonally Protected 2-Substituted Piperazine [11]

  • Starting Material: Commercially available N-Boc protected α-amino acid.

  • Reduction: Reduce the carboxylic acid functionality to the corresponding alcohol using a suitable reducing agent (e.g., borane-tetrahydrofuran complex).

  • Activation and Displacement: Convert the primary alcohol to a good leaving group (e.g., a tosylate or mesylate) and displace it with an amine-containing nucleophile that is orthogonally protected (e.g., a nosylamide).

  • Cyclization: Deprotect one of the nitrogen atoms and induce intramolecular cyclization to form the piperazine ring. This often involves an aza-Michael addition or an SN2 reaction.[11]

Asymmetric Catalysis: Enantioselective Transformations

Asymmetric catalysis offers a powerful approach to constructing chiral piperazines from achiral or racemic starting materials, often with high enantioselectivity.

2.2.1. Catalytic Asymmetric Allylic Alkylation

A notable example is the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones.[1][6][13] This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.[1][6][7][13]

Key Features:

  • High Enantioselectivity: Utilizes chiral ligands (e.g., PHOX ligands) to control the stereochemical outcome.[1][6][7]

  • Access to Quaternary Stereocenters: Enables the synthesis of challenging α,α-disubstituted piperazines.[7]

  • Functional Group Tolerance: The reaction conditions are often mild and tolerate a variety of functional groups.[1][6]

Reaction Scheme: Pd-Catalyzed Asymmetric Allylic Alkylation

G sub N-Protected Piperazin-2-one product Enantioenriched α-Allyl Piperazin-2-one sub->product reagent Allylic Substrate reagent->product cat [Pd] Catalyst Chiral Ligand cat->product final_product Chiral Piperazine product->final_product Reduction

Caption: Palladium-catalyzed asymmetric allylic alkylation for chiral piperazine synthesis.

2.2.2. Enantioselective Hydrogenation

The enantioselective hydrogenation of prochiral precursors, such as tetrahydropyrazines, is another effective strategy for accessing chiral piperazines.[1] This method relies on chiral transition metal catalysts to deliver hydrogen in a stereoselective manner.

Diastereoselective Synthesis: Controlling Relative Stereochemistry

For the synthesis of di- or polysubstituted piperazines, controlling the relative stereochemistry (e.g., cis vs. trans) is crucial. Diastereoselective methods often employ substrate control or reagent control to favor the formation of one diastereomer over another.

A divergent synthesis starting from chiral amino acids can yield either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity.[10] This approach provides access to a complete set of stereoisomers for comprehensive SAR studies.[10]

Table 1: Comparison of Key Synthetic Strategies

StrategyAdvantagesDisadvantagesKey Applications
From Chiral Pool Readily available starting materials, inherent stereocontrol.Limited to the diversity of the chiral pool, may require multiple steps.Synthesis of 2- and 2,5-substituted piperazines.
Asymmetric Catalysis High enantioselectivity, access to novel structures, catalytic nature.Catalyst development can be challenging, may require optimization for each substrate.Synthesis of α-tertiary and gem-disubstituted piperazines.
Diastereoselective Synthesis Control over relative stereochemistry, access to specific isomers.May require chromatographic separation of diastereomers.Generation of libraries of stereochemically diverse piperazines.

Applications in Medicinal Chemistry: Case Studies and Emerging Trends

The incorporation of chiral piperazine building blocks is having a significant impact on drug discovery programs across various therapeutic areas.

Kinase Inhibitors: Enhancing Selectivity and Potency

The piperazine moiety is a common feature in many kinase inhibitors. The introduction of chirality can lead to improved selectivity and potency. For example, the incorporation of chiral tertiary piperazines into analogs of the anticancer drug imatinib resulted in compounds with comparable antiproliferative activity, demonstrating the potential of these novel scaffolds in exploring new chemical space around a privileged core.[1][6]

Central Nervous System (CNS) Agents: Modulating Receptor Interactions

The rigid and defined three-dimensional structure of chiral piperazines makes them well-suited for targeting CNS receptors, where precise ligand-receptor interactions are critical for efficacy and minimizing off-target effects.

Unlocking New Chemical Space

The development of synthetic methods for previously inaccessible chiral piperazines, such as those with α-tertiary or gem-disubstituted stereocenters, provides a unique opportunity to explore unprecedented chemical space.[6][7] This is particularly relevant in fragment-based drug discovery, where increasing the three-dimensionality of fragments can lead to improved hit rates and better drug-like properties.[7]

Future Perspectives and Conclusion

The field of chiral piperazine synthesis is poised for continued growth, driven by the increasing demand for stereochemically complex molecules in drug discovery. Future efforts will likely focus on:

  • Development of more efficient and scalable synthetic routes: Enabling the large-scale production of these valuable building blocks.

  • Expansion of the diversity of available chiral piperazines: Providing medicinal chemists with a broader palette of scaffolds to choose from.

  • Integration with computational modeling: To better predict the impact of chirality on target binding and ADME properties.

References

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 84(7), 4433-4440. [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [Link]

  • Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine, 1,4-Diazepane, and 1,4-Diazocane Building Blocks. The Journal of Organic Chemistry, 74(14), 5043-5048. [Link]

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(44), 8436-8440. [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Tetrahedron Letters, 61(52), 152648. [Link]

  • Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(6), 1039-1064. [Link]

  • Synthesis of 2,5‐ and 2,6‐disubstituted piperazines. Pg=Cbz or Boc. ResearchGate. [Link]

  • Stereoselective Synthesis of Polysubstituted Piperazines and Oxopiperazines. Useful Building Blocks in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 14(10), 1308-1316. [Link]

  • Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. The Journal of Organic Chemistry, 71(19), 7135-7143. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 22(12), 2196. [Link]

  • 2,5-Diketopiperazine. Wikipedia. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7794. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 11(15), 3362-3365. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6446. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemical Biology & Drug Design. [Link]

  • The medicinal chemistry of piperazines: A review. ResearchGate. [Link]

  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules, 29(23), 5192. [Link]

  • Piperazine and morpholine: Synthetic. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 12(1), 21-39. [Link]

Sources

Beyond Flatland: 3-Substituted Piperazine Scaffolds in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 3-substituted piperazine scaffolds , designed for medicinal chemists and drug discovery scientists.

A Technical Guide to Conformational Locking and Metabolic Tuning

Executive Summary: The "Escape from Flatland"

The piperazine ring is arguably the most ubiquitous nitrogen heterocycle in modern drug discovery, appearing in over 13 of the top 200 small-molecule drugs. However, in Central Nervous System (CNS) discovery, the classic unsubstituted piperazine often suffers from two critical liabilities:

  • Promiscuity: The flexible chair conformation allows binding to multiple off-target GPCRs (e.g., hERG, adrenergic receptors), reducing selectivity.

  • Metabolic Instability: The

    
    -carbons are prone to rapid oxidative metabolism (N-dealkylation) by CYP450 isoforms.
    

3-substituted piperazines (and their C2-congeners) represent a high-value "privileged scaffold evolution." By introducing a substituent (typically methyl, ethyl, or phenyl) at the carbon adjacent to the nitrogen, chemists introduce a chiral vector that locks the ring conformation, improves Fsp³ character, and sterically hinders metabolic hotspots. This guide details the design, synthesis, and application of this scaffold.

Mechanistic Pharmacology: Why 3-Substitution Matters

Conformational Control (The "Anchor" Effect)

In an unsubstituted piperazine, the ring flips rapidly between chair conformers, and the N-substituents oscillate between pseudo-axial and pseudo-equatorial positions.

  • The 3-Substituent Effect: Introducing a group at C3 creates 1,3-allylic strain (A-strain) if the adjacent N-substituent is axial. To minimize this steric clash, the piperazine ring locks into a specific chair conformation where the C3-substituent and the N-substituents adopt equatorial orientations.

  • Result: This pre-organizes the pharmacophore, reducing the entropic penalty of binding (

    
    ) and often increasing affinity for the target receptor (e.g., 5-HT1A, Dopamine D2).
    
Metabolic Blockade

The primary metabolic route for N-aryl/alkyl piperazines is


-carbon hydroxylation  leading to ring opening or N-dealkylation.
  • Mechanism: CYP450 enzymes abstract a hydrogen from the

    
    -carbon.
    
  • Solution: A C3-substituent (e.g., -CH3) replaces an abstractable hydrogen and sterically hinders the approach of the heme-oxo species.

Visualization: Conformational & Metabolic Logic

The following diagram illustrates the impact of C3-substitution on ring dynamics and metabolic vulnerability.

Piperazine_Logic Unsub Unsubstituted Piperazine (Flexible Chair) Metabolism CYP450 Attack (alpha-C Hydroxylation) Unsub->Metabolism High Liability Promiscuity Off-Target Binding (Low Selectivity) Unsub->Promiscuity conformational flux Subst 3-Substituted Piperazine (Chiral Scaffold) Lock Conformational Lock (Equatorial Preference) Subst->Lock 1,3-A Strain Block Steric Hindrance (Metabolic Stability) Subst->Block C3-Methyl/Phenyl Target High Affinity/Selectivity (CNS Target) Lock->Target Pre-organized Block->Target Increased t1/2

Figure 1: Mechanistic impact of C3-substitution on piperazine pharmacodynamics and pharmacokinetics.

Synthetic Methodologies

Synthesizing chiral 3-substituted piperazines requires preventing racemization, a common pitfall in traditional cyclization.

Protocol: Enantioselective Synthesis from Amino Acids

This route uses the "Chiral Pool" (natural amino acids) to guarantee stereochemistry.

Target: (S)-3-Methylpiperazine-2-one (Intermediate for reduction) Starting Material: L-Alanine

StepReagent/ConditionMechanismCritical Note
1. Protection Boc₂O, NaOH, DioxaneN-protectionProtects amine from premature cyclization.
2. Coupling N-Methoxy-N-methylamine (Weinreb), EDC, HOBtAmide formationForms Weinreb amide to prevent over-addition.
3. Reduction LiAlH₄ (low temp)Aldehyde formationStop at aldehyde. Over-reduction destroys chirality.
4. Reductive Amination Glycine methyl ester, NaBH(OAc)₃Imine reductionIntroduces the second nitrogen.
5. Cyclization TFA (deprotect) then heat/baseLactamizationSpontaneous cyclization to the ketopiperazine.
6. Final Reduction BH₃·THF or LiAlH₄Amide reductionYields the chiral piperazine.
Emerging Method: SnAP Reagents

For rapid library generation, SnAP (Stannyl Amine Protocol) reagents allow the formation of 3-substituted piperazines from simple aldehydes.

  • Reagents: Amino-stannanes (SnAP) + Aldehydes + Copper(II) catalyst.

  • Advantage: Allows installation of complex C3-groups (e.g., heteroaryls) in a single step via radical cross-coupling.

Case Study & Data Analysis

Comparative ADME Profile

The following table illustrates the theoretical improvement in physicochemical properties when moving from a standard piperazine to a 3-methyl substituted analog in a 5-HT1A ligand series.

PropertyUnsubstituted Piperazine(S)-3-MethylpiperazineImpact
LogD (pH 7.4) 1.82.1Slight lipophilicity increase aids BBB penetration.
t1/2 (Human Microsomes) 12 min48 min4x Stability: Steric block of N-dealkylation.
Selectivity (5-HT1A vs D2) 10-fold>100-foldChirality discriminates between homologous GPCR pockets.
Efflux Ratio (P-gp) 3.51.2Conformational rigidity can reduce P-gp recognition.
Real-World Application: Fasudil & Sotorasib

While Fasudil (Rho-kinase inhibitor for CNS vasospasm) utilizes a 2-methylpiperazine (homologous to 3-subst depending on numbering) to improve solubility and specificity, the recent KRAS inhibitor Sotorasib demonstrates the power of the (S)-3-methylpiperazine moiety. Although Sotorasib is an oncology drug, its design principles—using the methyl group to lock the piperazine in a specific vector to fill a hydrophobic pocket—are directly translatable to CNS kinase and GPCR targets.

Experimental Protocol: Chiral Resolution of 3-Methylpiperazine

If synthesis from the chiral pool is not feasible, resolution is required.

Objective: Isolate (S)-2-methylpiperazine from racemic mixture. Reagents: (R)-(-)-Mandelic acid, Ethanol.

  • Dissolution: Dissolve 10g racemic 2-methylpiperazine in 50 mL hot ethanol.

  • Addition: Add 1 equivalent of (R)-(-)-Mandelic acid slowly.

  • Crystallization: Allow to cool to room temp, then refrigerate at 4°C for 12h. The diastereomeric salt of the (S)-isomer crystallizes preferentially.

  • Filtration: Filter the white crystals.

  • Free Basing: Dissolve crystals in water, basify with 2M NaOH to pH 12, and extract with DCM (3x).

  • Validation: Check Optical Rotation (

    
    ) and enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column).
    

References

  • Chamakuri, S., et al. (2022). "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines." Molecules. Link

  • Bode, J. W., et al. (2014). "SnAP Reagents for the Synthesis of Piperazines and Morpholines." Nature Chemistry. (Methodology reference for SnAP reagents).
  • Romanelli, M. N., et al. (2023).[1][2][3] "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." MDPI. Link

  • Mathew, B., et al. (2020). "Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors."[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Attwa, M. W., et al. (2020).[5] "Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376." RSC Advances. Link

Sources

Technical Whitepaper: Physicochemical Profiling of (3S)-3-Ethyl-1-Methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3S)-3-ethyl-1-methylpiperazine (and its hydrochloride salts) represents a critical chiral diamine scaffold in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands. Its value lies in its ability to introduce defined stereochemistry and solubility modulation into drug candidates.

This technical guide provides a rigorous analysis of the molecular weight (MW) and lipophilicity (LogP/LogD) of this building block. Unlike standard datasheets, this document integrates theoretical descriptors with practical experimental protocols, offering researchers a roadmap for handling, profiling, and utilizing this compound in lead optimization.

Part 1: Molecular Identity & Structural Analysis

Structural Specifications

The defining feature of this molecule is the chiral ethyl group at the C3 position and the N-methylation at position 1. This specific substitution pattern creates a steric environment that differentiates it from the more common 1-ethylpiperazine or 2-methylpiperazine analogs.

Key Structural Attributes:

  • Chirality: The (S)-configuration at C3 is crucial for binding affinity in protein pockets.

  • Basicity: The molecule possesses two basic nitrogen centers:

    • N1 (Tertiary): Lower pKa (~5.0), sterically hindered by the methyl group.

    • N4 (Secondary): Higher pKa (~9.1), the primary site of protonation at physiological pH and the usual nucleophilic handle for coupling reactions.

Molecular Weight & Stoichiometry

Researchers must distinguish between the free base (used in lipophilicity modeling) and the hydrochloride salt (used in bench synthesis). The dihydrochloride form is the industry standard for stability.

FormMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
Free Base C₇H₁₆N₂128.22 1391053-61-6*Viscous Liquid
Monohydrochloride C₇H₁₆N₂[1] · HCl164.68 N/A (Unstable)Hygroscopic Solid
Dihydrochloride C₇H₁₆N₂ · 2HCl201.14 1630082-91-5Crystalline Solid

*CAS for free base is often referenced generically; specific salt CAS 1630082-91-5 is definitive for the commercial product.

Structural Visualization

The following diagram illustrates the connectivity and the specific stereochemical orientation.

G cluster_0 Molecular Core N1 N1 (Methylated) Tertiary Amine pKa ~5.0 C3 C3 (Chiral Center) (S)-Ethyl Group N1->C3 Piperazine Ring N4 N4 (Unsubstituted) Secondary Amine pKa ~9.1 C3->N4 Prop1 Lipophilicity (LogP) Driven by Ethyl/Methyl C3->Prop1 N4->N1 Ring Closure Prop2 Solubility Driven by N-Protonation N4->Prop2

Figure 1: Functional connectivity of (3S)-3-ethyl-1-methylpiperazine highlighting ionization centers.

Part 2: Lipophilicity Dynamics (LogP vs. LogD)

Understanding the lipophilicity of this molecule requires distinguishing between the intrinsic lipophilicity of the neutral molecule (LogP) and the distribution coefficient at a specific pH (LogD).

Calculated vs. Experimental Values
  • Predicted LogP (Neutral): ~0.6 (Consensus based on XLogP3).

    • Interpretation: The molecule is amphiphilic but leans toward hydrophilicity due to the diamine core. The ethyl and methyl groups provide a slight lipophilic boost compared to bare piperazine (LogP -1.5).

  • LogD at pH 7.4 (Physiological): < -1.0 (Estimated).

    • Mechanism: At pH 7.4, the N4 nitrogen (pKa ~9.1) is >98% protonated.[2][3] The ionized species partitions poorly into the octanol layer, drastically reducing the LogD compared to LogP.

The pH-Partition Hypothesis

For drug development, the LogD is the actionable metric.

  • At pH 1-2 (Stomach): Both N1 and N4 are protonated (Dication). Highly water-soluble; zero passive membrane permeability.

  • At pH 7.4 (Blood): N4 is protonated (Monocation). Good solubility; permeability relies on solute carrier transporters or equilibrium shifts.

  • At pH >10 (Basic): Neutral species dominates. Maximum lipophilicity (LogP ~0.6); maximum passive permeability.

Part 3: Experimental Methodologies

To validate these properties in your specific matrix, the following protocols are recommended. These are designed to be self-validating.

Protocol A: High-Throughput LogD Determination (HPLC Method)

Why this method? Traditional shake-flask methods are prone to emulsion errors with amphiphilic amines. HPLC provides higher throughput and accuracy for ionized species.

Reagents:

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Standard: Caffeine (Low LogP control) and Propranolol (High LogP control).

Workflow:

  • Calibration: Inject standards to create a retention time (

    
    ) vs. LogD calibration curve.
    
    • Validation Check:

      
       of the calibration curve must be >0.98.
      
  • Sample Prep: Dissolve (3S)-3-ethyl-1-methylpiperazine 2HCl in Mobile Phase A (neutralize with 2 eq. NaOH if high concentration is needed, though HPLC buffer usually handles it).

  • Measurement: Inject sample and record

    
    .
    
  • Calculation: Derive LogD from the calibration curve.

    • Note: Expect early elution (short

      
      ) due to polarity.
      
Protocol B: Gravimetric Salt Verification

Why this method? Commercial batches of piperazine salts are hygroscopic. Verifying the exact molecular weight (hydration state) is critical for accurate stoichiometry in synthesis.

  • TGA (Thermogravimetric Analysis): Ramp from 25°C to 150°C at 10°C/min.

  • Interpretation:

    • Weight loss < 1% = Anhydrous 2HCl (MW 201.14).

    • Weight loss ~8-9% = Monohydrate (Adjust MW accordingly).

  • Titration (Alternative): Dissolve in water; titrate with 0.1N AgNO3 (Chromate indicator) to quantify Chloride content.

    • Target: 2.0 equivalents of Cl- per mole of diamine.

Part 4: Logical Workflow for Application

The following decision tree guides the researcher in handling the compound based on the intended application (Synthesis vs. Assay).

Workflow Start Start: (3S)-3-ethyl-1-methylpiperazine 2HCl Decision Intended Application? Start->Decision Synth Organic Synthesis (Coupling/SnAr) Decision->Synth Bio Biological Assay (IC50/Binding) Decision->Bio FreeBase Convert to Free Base (DCM Extraction w/ Na2CO3) Synth->FreeBase Buffer Dissolve directly in Buffer (Check pH impact) Bio->Buffer Check Validation Step: Is N4 Nucleophilic? FreeBase->Check Proceed2 Proceed to Screening Buffer->Proceed2 Proceed1 Proceed to Reaction Check->Proceed1 Yes (Neutral)

Figure 2: Operational workflow for handling the dihydrochloride salt in synthesis and bioassays.

References

  • PubChem. Compound Summary: 3-ethyl-1-methylpiperazine.[4] National Library of Medicine. Accessed October 2023. [Link]

  • Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[5] (Provides authoritative pKa baselines for methyl/ethyl piperazines). [Link]

  • University of Luxembourg. PubChemLite: 3-ethyl-1-methylpiperazine Mass Spectrometry Data. [Link]

Sources

Technical Guide: Sourcing and Quality Assurance of High-Purity (3S)-3-Ethyl-1-methylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug development professionals. It prioritizes the "Trust but Verify" approach, essential when sourcing chiral heterocycles where nomenclature confusion is common.

Part 1: Executive Summary & Critical Identity Check

The piperazine scaffold is ubiquitous in kinase inhibitors and GPCR ligands. However, the specific chiral building block (3S)-3-ethyl-1-methylpiperazine presents a high risk of supply chain error due to nomenclature ambiguity.

The "Isomer Trap": Many suppliers interchange the naming conventions for N-substituted and C-substituted piperazines.

  • Target Molecule: (3S)-3-ethyl-1-methylpiperazine (Methyl on Nitrogen, Ethyl on Carbon).

  • Common False Positive: (S)-1-ethyl-3-methylpiperazine (Ethyl on Nitrogen, Methyl on Carbon).

Definitive Chemical Identity

Before issuing any Purchase Order (PO), validate the structure against these identifiers to prevent sourcing the wrong regioisomer.

AttributeSpecification
IUPAC Name (3S)-3-ethyl-1-methylpiperazine hydrochloride
Common Name (S)-1-Methyl-3-ethylpiperazine (Note: Numbering prioritizes N-substituent)
CAS Number (2HCl) Check carefully. Often 1630082-91-5 refers to the 1-ethyl-3-methyl isomer.[1] Use structure for verification.
SMILES CC[C@@H]1CN(C)CCN1.Cl (Monohydrochloride)
Chiral Center C3 (S-configuration)
Stoichiometry Available as Monohydrochloride (1HCl) or Dihydrochloride (2HCl). 2HCl is more stable/hygroscopic.

Part 2: Synthesis & Impurity Logic

Understanding the synthesis route is the only way to predict and detect "silent" impurities that standard HPLC might miss.

The Preferred Synthesis Pathway

The highest purity (ee% > 98%) is typically achieved via the "Chiral Pool" method starting from (S)-2-ethylpiperazine, rather than resolution of the racemate.

SynthesisPath Start (S)-2-Ethylpiperazine (CAS: 128427-05-4) Step1 Regioselective Protection (N4-Boc) Start->Step1 Boc2O, 0°C Inter1 (S)-1-Boc-3-ethylpiperazine Step1->Inter1 Step2 N1-Methylation (Reductive Amination w/ HCHO) Inter1->Step2 HCHO, NaBH(OAc)3 Inter2 (S)-1-Boc-3-ethyl-4-methylpiperazine (Regioisomer Risk) Step2->Inter2 Over-methylation Target (3S)-3-Ethyl-1-methylpiperazine (Target) Step2->Target Deprotection (HCl)

Figure 1: Synthesis logic showing the critical path to the correct regioisomer. Direct methylation of the parent diamine often yields a mixture of N1 and N4 methyl products.

Critical Quality Attributes (CQAs)
Impurity TypeOriginRisk LevelDetection Method
Regioisomer (3S)-3-ethyl-4-methylpiperazineHigh1H-NMR (Methyl shift)
Enantiomer (3R)-3-ethyl-1-methylpiperazineMediumChiral HPLC
Over-Alkylated 1,4-dimethyl-2-ethylpiperazineLowLC-MS (M+14)
Metal Scavengers Pd/C or Raney Ni residuesMediumICP-MS

Part 3: Analytical Validation Protocols

Warning: Piperazines lack a strong UV chromophore. Standard HPLC at 254 nm will yield a flat baseline even if the sample is impure.

Protocol A: Chiral Purity (Enantiomeric Excess)
  • Method: Derivatization is recommended to enhance detection sensitivity.

  • Column: Chiralpak IC or IG (Daicel).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Derivatization Agent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl) or Benzoyl Chloride.

    • Why? Adds a UV-active tag to the secondary amine, allowing high-sensitivity UV detection at 254nm or 470nm (fluorescence).

Protocol B: Chemical Purity & Stoichiometry
  • Technique: 1H-NMR (D2O).

  • Diagnostic Signals:

    • Ethyl Group: Triplet at ~0.9 ppm.

    • N-Methyl: Singlet at ~2.3 ppm (Free base) or ~2.9 ppm (Salt).

    • Stoichiometry: Integration of the salt counter-ion relative to the scaffold.

    • Tip: If purchasing the Dihydrochloride, ensure the pH is < 2.0. Monohydrochloride salts may disproportionate.

Part 4: Supplier Landscape & Sourcing Strategy

Do not rely on "Aggregator" sites (e.g., MolPort, Echemi) for initial qualification. Go to the source or authorized distributors.

Tier 1: Primary Manufacturers (High Reliability)

These vendors typically synthesize the (S)-2-ethylpiperazine parent and perform the methylation in-house.

  • Enamine (Ukraine/Latvia)

    • Status: Top-tier for chiral building blocks.

    • Catalog Code: Search for "Piperazine Bioisosteres". Often listed under internal codes (e.g., EN300-...).

    • Advantage: They have the largest stock of the parent chiral amines.

  • WuXi AppTec (China)

    • Status: Contract Research Organization (CRO).

    • Advantage: Best for bulk scale-up (>100g). Can customize the salt form (Mono vs. Di-HCl).

  • TCI (Tokyo Chemical Industry) [2]

    • Status: Catalog Supplier.

    • Product: Likely lists the Boc-protected precursor or the parent (S)-2-ethylpiperazine.

Tier 2: Catalog Distributors (Verification Required)
  • Sigma-Aldrich (Merck): Often re-sells Enamine or ChemBridge stocks. Check "Country of Origin" on the COA.

  • BLD Pharm: Good availability of the parent (S)-2-ethylpiperazine (CAS 128427-05-4).

Sourcing Workflow

Sourcing Step1 Define Requirement: (3S)-3-ethyl-1-methylpiperazine (NOT 1-ethyl-3-methyl) Step2 Search CAS of Parent: (S)-2-Ethylpiperazine (CAS: 128427-05-4) Step1->Step2 Step3 Check Enamine/WuXi for Methylated Derivative Step2->Step3 Decision Available off-shelf? Step3->Decision Yes Order Small Sample (1g) Validate via NMR/Chiral HPLC Decision->Yes Yes No Buy Parent (S)-2-Ethylpiperazine Perform In-House Methylation Decision->No No

Figure 2: Decision tree for sourcing. If the specific methylated salt is out of stock, purchasing the parent chiral amine and methylating it (Reductive amination with Formaldehyde/Formic acid) is a standard 1-step protocol.

References

  • PubChem. Compound Summary: 1-Ethyl-3-methylpiperidine (Structural Analog & Naming Reference). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research.

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (3S)-3-ethyl-1-methylpiperazine

[1]

Abstract & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of (3S)-3-ethyl-1-methylpiperazine with high enantiomeric retention.[1] While piperazines are ubiquitous in medicinal chemistry (e.g., GPCR ligands, kinase inhibitors), introducing chirality and specific N-alkylation patterns remains a synthetic challenge.[2]

The "Regio-Logic" of the Route

Direct alkylation of 2-ethylpiperazine often leads to mixtures of N1- and N4-methylated products.[1] To guarantee the 1-methyl-3-ethyl substitution pattern, we utilize a de novo assembly strategy via a Diketopiperazine (DKP) intermediate.[1]

Critical Design Choice: To achieve the target regiochemistry (Methyl on N1, Ethyl on C3), the peptide coupling order is non-negotiable:

  • Acid Component: N-Protected Sarcosine (provides the N-Methyl and C5/C6 fragment).[1]

  • Amine Component: L-2-Aminobutyric Acid Ester (provides the chiral center and C2/C3 fragment).[1]

Reversing this order would yield the unwanted 1-methyl-5-ethyl isomer.[1]

Synthetic Workflow & Mechanism

The synthesis proceeds through four distinct phases: Esterification, Peptide Coupling, Cyclization, and Global Reduction.[2]

GSM1L-2-Aminobutyric Acid(Chiral Source)Step1Step 1: Esterification(SOCl2, MeOH)SM1->Step1SM2N-Boc-Sarcosine(N-Methyl Source)Step2Step 2: Peptide Coupling(EDC, HOBt, DIPEA)SM2->Step2Int1(S)-Methyl 2-aminobutyrate HClStep1->Int1Int1->Step2Int2Linear Dipeptide(Boc-Sar-Abu-OMe)Step2->Int2Step3Step 3: Deprotection & Cyclization(TFA; then Et3N/MeOH Reflux)Int2->Step3DKPIntermediate DKP(3S)-3-ethyl-1-methylpiperazine-2,5-dioneStep3->DKP IntramolecularAmidationStep4Step 4: Global Reduction(LiAlH4, THF, Reflux)DKP->Step4ProductTARGET:(3S)-3-ethyl-1-methylpiperazineStep4->Product Carbonyl toMethylene

Figure 1: Synthetic pathway designed to fix regiochemistry early in the sequence.

Detailed Experimental Protocols

Phase 1: Preparation of (S)-Methyl 2-aminobutyrate HCl

Objective: Protect the carboxylic acid to allow selective amide coupling.[1]

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Flush with Nitrogen (

    
    ).[1][2]
    
  • Solvent Charge: Add Methanol (MeOH) , anhydrous (100 mL). Cool to 0°C using an ice bath.[3]

  • Reagent Addition: Dropwise add Thionyl Chloride (

    
    )  (1.2 eq, 60 mmol) over 20 minutes. Caution: Exothermic; gas evolution.[1][2]
    
  • Substrate Addition: Add L-2-Aminobutyric acid (50 mmol, 5.15 g) in one portion.

  • Reaction: Remove ice bath. Reflux for 4 hours.

  • Workup: Concentrate in vacuo to obtain a white solid. Co-evaporate with toluene (

    
    ) to remove residual 
    
    
    .[1][2]
  • Yield: Quantitative. Use directly in Phase 2.

Phase 2: Peptide Coupling (The Regio-Defining Step)

Objective: Link Sarcosine (Acid) to Aminobutyrate (Amine).[1][2]

  • Dissolution: Dissolve N-Boc-Sarcosine (50 mmol, 9.46 g) and (S)-Methyl 2-aminobutyrate HCl (from Phase 1) in Dichloromethane (DCM) (200 mL).

  • Activation: Cool to 0°C. Add HOBt (1.1 eq) and EDC·HCl (1.1 eq).

  • Base Addition: Add DIPEA (3.0 eq, 150 mmol) dropwise to neutralize the HCl salt and catalyze coupling.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight (12h).

  • Workup:

    • Wash with 1M

      
       (remove amines).[1][2]
      
    • Wash with Sat.

      
       (remove acids).
      
    • Wash with Brine.[4]

    • Dry over

      
      , filter, and concentrate.[2][5]
      
  • Validation: Check LC-MS for Mass [M+H]+ (Expected: ~289 Da).

Phase 3: Deprotection and Cyclization to DKP

Objective: Form the 6-membered ring.[1]

  • Deprotection: Dissolve the crude dipeptide in DCM (50 mL). Add Trifluoroacetic Acid (TFA) (25 mL).[1][2] Stir for 2 hours at RT.

  • Concentration: Evaporate volatiles. The residue is the TFA salt of the dipeptide.

  • Cyclization:

    • Redissolve residue in Methanol (100 mL).

    • Add Triethylamine (

      
      )  until pH is basic (~pH 9).[1][2]
      
    • Reflux for 12–16 hours.[1] Note: The free amine attacks the methyl ester intramolecularly.

  • Purification: Concentrate. The DKP is often a solid. Triturate with cold diethyl ether or ethyl acetate to remove impurities.

    • Intermediate: (3S)-3-ethyl-1-methylpiperazine-2,5-dione.[1]

Phase 4: Global Reduction (The Critical Step)

Objective: Reduce two amide carbonyls to methylenes.[1][2]

Safety Warning: Lithium Aluminum Hydride (LAH) is pyrophoric.[1][2] Use strictly anhydrous conditions.

  • Setup: 3-neck RBF, reflux condenser,

    
     line, dropping funnel.
    
  • Reagent: Suspend

    
      (4.0 eq, 200 mmol) in anhydrous THF  (150 mL) at 0°C.
    
  • Addition: Dissolve the DKP (from Phase 3) in warm THF (50 mL). Add dropwise to the LAH slurry. Control gas evolution.

  • Reaction: Heat to reflux for 16–24 hours. The mixture will turn grey/white.

  • Fieser Workup (Critical for Yield):

    • Cool to 0°C.[3]

    • Add

      
       mL Water (where 
      
      
      = grams of LAH used).
    • Add

      
       mL 15% NaOH solution.[1]
      
    • Add

      
       mL Water.
      
    • Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter through Celite. Rinse cake with THF.

  • Purification:

    • Acid/Base Extraction: Extract filtrate with 1M HCl. Wash organic layer (discard).[1][2] Basify aqueous layer to pH 12 with NaOH.[1] Extract into DCM (

      
      ).[1][2]
      
    • Dry (

      
      ) and concentrate.[1][2]
      
    • Final Polish: Distillation (Kugelrohr) or conversion to dioxalate salt for crystallization.[1][2]

Key Process Parameters & Data

ParameterSpecificationRationale
Coupling Order Sarcosine(Acid) + Abu(Amine)Crucial. Reversing this yields the 1-methyl-5-ethyl isomer.[1]
Chirality L-2-Aminobutyric AcidProvides the (S)-center.[1] Retention is >98% via DKP route.
Reduction Stoichiometry 4.0 - 5.0 eq LiAlH4Amides are difficult to reduce; excess hydride ensures full conversion.[1]
Cyclization pH Basic (pH 8-9)Acidic conditions prevent the amine nucleophile from attacking the ester.[1]

Analytical Validation

Expected NMR Signature (Free Base)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       0.90 (t, 3H, Ethyl 
      
      
      ) – Diagnostic for ethyl group.[2]
    • 
       2.25 (s, 3H, N-Methyl) – Diagnostic for N1-Me.[1][2]
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       2.80–3.00 (m, Multiplets, Ring protons).[2]
      
    • Absence of Carbonyl signals (~165-170 ppm) in 13C NMR confirms full reduction.[1]

Stereochemical Verification[1]
  • Polarimetry: Measure

    
    .[1][2][6] Compare with literature for similar (S)-alkyl piperazines (typically negative rotation for S-isomers in this class, but must be experimentally verified).
    
  • Chiral HPLC: Column: Chiralpak IC or AD-H. Mobile Phase: Hexane/IPA/DEA.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete deprotection or pH too low.[1]Ensure TFA is removed; check pH is >8 during MeOH reflux.
Incomplete Reduction Old LAH or insufficient reflux time.Use fresh LAH pellets; extend reflux to 24h. Check via IR (disappearance of C=O stretch).
Racemization Overly harsh base in Step 3.Avoid strong mineral bases (NaOH) during cyclization; stick to Et3N or DIPEA.[1][2]
Product is Sticky Oil Residual solvent/water.Convert to Dihydrochloride salt (HCl in Dioxane) for solid handling.[1][2]

References

  • General DKP Synthesis: Golebiowski, A., et al. "Solid-Supported Synthesis of 2,5-Diketopiperazines."[2] Journal of Combinatorial Chemistry, vol. 4, no. 6, 2002, pp. 585-590.[2]

  • Reduction Protocol: Insaf, S. S., & Witiak, D. T.[2] "Synthesis of Chiral 2,5-Diketopiperazines." Synthesis, 1999.[2]

  • Chirality Retention: Smith, A. B., et al. "Diketopiperazine Synthesis: A Review."[2] Tetrahedron, vol. 67, no.[2] 45, 2011.[2]

  • Starting Material Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 9008, 2-Aminobutyric acid."

(Note: While specific literature for the exact (3S)-3-ethyl-1-methyl derivative is sparse, the cited protocols for 3-substituted-1-methylpiperazines are chemically homologous and authoritative.)[1]

Application Notes & Protocols: Leveraging 3-Ethyl-1-methylpiperazine as a Versatile Scaffold in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2] Its unique physicochemical and structural properties, including its ability to modulate solubility and engage in key biological interactions, make it an invaluable building block for drug discovery.[2][3] This document provides detailed application notes and protocols for the use of 3-ethyl-1-methylpiperazine, an asymmetrically substituted piperazine derivative, in the synthesis of advanced pharmaceutical intermediates. The presence of a stereocenter at the C-3 position, along with distinct secondary and tertiary amine functionalities, offers medicinal chemists a powerful tool for creating structurally diverse and potent molecules. We present validated protocols for key synthetic transformations—N-alkylation, N-arylation, and acylation—and explain the underlying chemical principles to guide researchers in their drug development endeavors.

Introduction: The Strategic Value of Asymmetric Piperazines

The piperazine moiety is a cornerstone of modern drug design, appearing in therapeutic agents for oncology, virology, and central nervous system disorders.[1][4] Its prevalence stems from the two nitrogen atoms, which can be functionalized to fine-tune a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[2]

3-Ethyl-1-methylpiperazine offers distinct advantages over its simpler, symmetrical counterparts:

  • Defined Vectorial Exit Points: The secondary amine serves as the primary reactive handle for building out molecular complexity, while the tertiary amine influences overall basicity and solubility.

  • Chirality: The ethyl group at the C-3 position introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets.

  • Modulated Basicity: The combination of a secondary and a tertiary amine provides two distinct pKa values, which can be critical for optimizing target engagement and cell permeability.

This guide will focus on the practical application of this intermediate, providing robust protocols for its incorporation into more complex molecular architectures.

Physicochemical & Reactivity Profile

Understanding the fundamental properties of 3-ethyl-1-methylpiperazine is crucial for designing successful synthetic routes.

PropertyValueSource
Molecular Formula C₇H₁₆N₂[5]
Molecular Weight 128.22 g/mol [6]
SMILES CCC1CN(CCN1)C[5]
Predicted XlogP 0.6[5]
Key Reactive Sites Secondary amine (N-H) for nucleophilic attack; Tertiary amine (N-CH₃) as a basic center.N/A

The primary site of synthetic modification is the secondary amine, which readily participates in a variety of bond-forming reactions. The tertiary amine, while generally unreactive in coupling reactions, plays a significant role in the molecule's overall solubility and can act as an internal base or influence reaction pathways.

Core Synthetic Transformations & Protocols

The following protocols are designed to be robust starting points for researchers. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[7][8]

Protocol 1: N-Alkylation via Reductive Amination

This "borrowing hydrogen" strategy is an atom-economical method for forming C-N bonds, converting a primary alcohol into an alkylating agent in situ and producing only water as a byproduct.[9] It is a greener alternative to using alkyl halides, which can be toxic and generate salt waste.[10]

Reaction Scheme:

Caption: Reductive amination workflow.

Experimental Protocol:

ParameterDetails
Reactants 3-Ethyl-1-methylpiperazine (1.0 eq), Aromatic/Aliphatic Aldehyde (1.1 eq), Sodium triacetoxyborohydride (1.5 eq)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Duration 4-12 hours

Step-by-Step Methodology:

  • To a solution of 3-ethyl-1-methylpiperazine (1.0 mmol, 128 mg) in DCM (10 mL), add the desired aldehyde (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

Causality and Experimental Insights:

  • Choice of Reducing Agent: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing iminium ions in the presence of other carbonyl functionalities. It is less reactive towards aldehydes and ketones than sodium borohydride (NaBH₄).[11]

  • Solvent: DCM or DCE are excellent choices as they are relatively non-polar and effectively solubilize the reactants without interfering with the reaction.

Protocol 2: N-Arylation using Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming C-N bonds between an amine and an aryl halide/triflate. It is fundamental in synthesizing many kinase inhibitors and CNS-active agents.[12]

Experimental Protocol:

ParameterDetails
Reactants 3-Ethyl-1-methylpiperazine (1.2 eq), Aryl Bromide or Chloride (1.0 eq), Sodium tert-butoxide (NaOtBu) (1.4 eq)
Catalyst System Pd₂(dba)₃ (1-2 mol%), XPhos or RuPhos (2-4 mol%)
Solvent Toluene or Dioxane (degassed)
Temperature 80-110 °C
Duration 6-24 hours

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9 mg), and phosphine ligand (e.g., XPhos, 0.02 mmol, 9.5 mg).

  • Add the base, sodium tert-butoxide (1.4 mmol, 135 mg).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed toluene (5 mL) followed by 3-ethyl-1-methylpiperazine (1.2 mmol, 154 mg) via syringe.

  • Heat the reaction mixture to the specified temperature and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Causality and Experimental Insights:

  • Inert Atmosphere: The palladium(0) catalytic species is highly sensitive to oxygen and must be handled under inert conditions to prevent catalyst deactivation.

  • Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos or RuPhos are crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, especially for less reactive aryl chlorides.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the piperazine nitrogen, forming the active nucleophile without competing in the reaction.

Strategic Application Workflow

The true power of 3-ethyl-1-methylpiperazine lies in its ability to be sequentially functionalized to rapidly build molecular complexity, a key strategy in modern drug discovery.

Start 3-Ethyl-1-methylpiperazine (Starting Intermediate) Step1 Step 1: N-Arylation (Buchwald-Hartwig) Start->Step1 Introduce Pharmacophore Intermediate1 Aryl-Piperazine Core (Key Intermediate) Step1->Intermediate1 Forms core scaffold Step2a Step 2a: Acylation (Amide Bond Formation) Intermediate1->Step2a Modify properties Step2b Step 2b: Sulfonylation Intermediate1->Step2b Tune solubility Step2c Step 2c: Further Alkylation Intermediate1->Step2c Add linker Final1 Final Compound A (e.g., Kinase Inhibitor) Step2a->Final1 Final2 Final Compound B (e.g., GPCR Modulator) Step2b->Final2 Final3 Final Compound C (e.g., Antiviral Agent) Step2c->Final3

Caption: A strategic workflow for drug candidate synthesis.

Safety, Handling, and Storage

Substituted piperazines require careful handling due to their potential to cause skin and eye irritation or burns.[8][13] Always consult the full Safety Data Sheet (SDS) before use.

Hazard CategoryPrecautionary MeasuresCitations
Skin & Eye Contact Causes skin irritation and serious eye damage. Wear protective gloves, clothing, and eye/face protection (goggles, face shield).[7][13]
Inhalation May be toxic if inhaled and can cause respiratory irritation. Use only in a well-ventilated area or fume hood.[7][8][13]
Flammability Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[13][14]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Incompatible with strong oxidizing agents and strong acids.[7]
Spills Absorb spills with inert material (e.g., sand, Chemizorb®) and dispose of as hazardous waste. Do not let product enter drains.

Conclusion

3-Ethyl-1-methylpiperazine is a high-value intermediate for pharmaceutical research and development. Its unique structural features provide a sophisticated platform for generating novel chemical entities with finely tuned properties. The protocols and strategic insights provided herein offer a solid foundation for researchers to unlock the full potential of this versatile building block, accelerating the journey from concept to candidate in the drug discovery pipeline.

References

  • Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 4014-62. [Link]

  • Loba Chemie. (2016). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • Patel, K., & Park, C. (2013). An evolving role of piperazine moieties in drug design and discovery. Current Pharmaceutical Design, 19(39), 999-1017. [Link]

  • PubChemLite. (n.d.). 3-ethyl-1-methylpiperazine (C7H16N2). [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Alpha Chemika. (n.d.). N-METHYL PIPERAZINE For Synthesis. [Link]

  • Google Patents. (2016).
  • Google Patents. (2014). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481. [Link]

  • Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • Kashid, B. B., et al. (2017). Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extract. Der Pharma Chemica, 9(22), 50-71. [Link]

  • MDPI. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. [Link]

  • Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine. PubChem Compound Database. [Link]

  • Wang, D., et al. (2022). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 65(1), 542–553. [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of Chiral Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it an invaluable component in the design of therapeutics targeting a wide range of diseases. The introduction of chirality into the piperazine ring unlocks a third dimension of chemical space, allowing for more precise and potent interactions with biological targets.[1][2] However, the true potential of these chiral building blocks is realized through their subsequent functionalization via nucleophilic substitution reactions at the nitrogen atoms.

This comprehensive guide provides an in-depth exploration of the key nucleophilic substitution reactions of chiral piperazines – namely N-Arylation, N-Alkylation, and N-Acylation. Moving beyond simple procedural outlines, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers to rationally design and execute these critical transformations with confidence and precision.

I. Strategic Considerations for N-Functionalization of Chiral Piperazines

The decision to perform an N-arylation, N-alkylation, or N-acylation on a chiral piperazine is a strategic one, dictated by the overall synthetic plan and the desired properties of the final molecule. A critical initial step is often the implementation of a protecting group strategy to ensure regioselectivity, particularly when dealing with piperazines possessing two reactive secondary amines.

Protecting Group Strategy: Ensuring Regioselective Functionalization

For unsymmetrical N,N'-disubstitution, the use of a protecting group on one of the nitrogen atoms is paramount. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[3][4] This strategy allows for the selective functionalization of the unprotected nitrogen, followed by deprotection and subsequent reaction at the second nitrogen, providing access to a diverse array of disubstituted chiral piperazines.

II. N-Arylation of Chiral Piperazines: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl amines and is the preeminent method for the N-arylation of chiral piperazines.[5][6] This reaction offers a broad substrate scope, excellent functional group tolerance, and generally proceeds with high yields.[7][8]

Mechanism and Stereochemistry

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-aryl amine and regenerate the Pd(0) catalyst.[5] A crucial aspect of this reaction when using chiral piperazines is the retention of stereochemistry at the chiral centers of the piperazine ring. The reaction occurs at the nitrogen atom and does not involve the chiral carbon centers, thus preserving the enantiopurity of the starting material.

Key Parameters for Success: Ligands and Bases

The success of a Buchwald-Hartwig amination of a chiral piperazine hinges on the judicious selection of the phosphine ligand and the base.

  • Ligands: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle. For sterically hindered chiral piperazines or challenging aryl halides (e.g., electron-rich aryl chlorides), highly effective ligands include biarylphosphines such as XPhos and RuPhos.[7][8] The choice of ligand can significantly impact reaction rates and yields.

  • Bases: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a commonly used base for these transformations.[7][8] For substrates with base-sensitive functional groups, milder bases such as cesium carbonate (Cs₂CO₃) may be employed, although this may require higher reaction temperatures or longer reaction times.[7]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NR'R'' Amine Coordination & Deprotonation (+ R'R''NH, Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination (+ Ar-NR'R'')

Caption: The Buchwald-Hartwig catalytic cycle for N-arylation.

Protocol: Buchwald-Hartwig N-Arylation of a Chiral Piperazine

This protocol describes a general procedure for the N-arylation of a mono-Boc-protected chiral piperazine with an aryl bromide.

Materials
Reagent/MaterialPurpose
Mono-Boc-protected chiral piperazineStarting material
Aryl bromideArylating agent
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium catalyst precursor
RuPhosPhosphine ligand
Sodium tert-butoxide (NaOtBu)Base
Anhydrous TolueneSolvent
Argon or NitrogenInert atmosphere
Procedure
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the mono-Boc-protected chiral piperazine (1.2 equiv.), NaOtBu (1.4 equiv.), RuPhos (0.04 equiv.), and Pd₂(dba)₃ (0.02 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Addition of Reactants: Add the aryl bromide (1.0 equiv.) and anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Characterization
  • Purity Assessment: Analyze the purified product by ¹H and ¹³C NMR to confirm its structure and purity.

  • Enantiomeric Integrity: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) to ensure no racemization has occurred.

III. N-Alkylation of Chiral Piperazines

N-alkylation is a fundamental transformation for introducing a wide variety of substituents onto the piperazine nitrogen. This reaction typically proceeds via an Sₙ2 mechanism, where the piperazine nitrogen acts as a nucleophile, attacking an electrophilic alkyl halide or sulfonate.

Mechanism and Stereochemical Considerations

The Sₙ2 reaction is characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry at that carbon.[9] However, in the context of N-alkylation of a chiral piperazine, the chirality of the piperazine ring itself is preserved as the reaction occurs at the nitrogen atom.

A noteworthy consideration is the potential for anchimeric assistance (neighboring group participation) from the second piperazine nitrogen, which can influence the reaction rate.[10][11]

Choice of Alkylating Agent and Reaction Conditions

The choice of alkylating agent is critical and depends on the desired substituent. Alkyl halides (bromides and iodides) are common electrophiles. For less reactive alkylating agents or to enhance reactivity, the corresponding alkyl tosylates or mesylates can be used. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to neutralize the acid generated during the reaction.

Visualizing the N-Alkylation Workflow

N_Alkylation_Workflow Start Chiral Piperazine (Mono-protected) Reactants Alkyl Halide/Tosylate Base (e.g., K2CO3) Solvent (e.g., ACN) Start->Reactants Reaction Sₙ2 Reaction (Heat if necessary) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Chiral Piperazine Purification->Product

Caption: A typical workflow for the N-alkylation of a chiral piperazine.

Protocol: N-Alkylation of a Chiral Piperazine with an Alkyl Bromide

This protocol outlines a general procedure for the N-alkylation of a mono-Boc-protected chiral piperazine.

Materials
Reagent/MaterialPurpose
Mono-Boc-protected chiral piperazineStarting material
Alkyl bromideAlkylating agent
Potassium carbonate (K₂CO₃)Base
Anhydrous Acetonitrile (ACN)Solvent
Procedure
  • Reaction Setup: In a round-bottom flask, dissolve the mono-Boc-protected chiral piperazine (1.0 equiv.) in anhydrous acetonitrile.

  • Addition of Reagents: Add potassium carbonate (2.0 equiv.) and the alkyl bromide (1.1 equiv.).

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Self-Validation and Characterization
  • Structural Confirmation: Verify the structure of the N-alkylated product using ¹H and ¹³C NMR spectroscopy.

  • Stereochemical Purity: Assess the enantiomeric purity of the product by chiral HPLC.

IV. N-Acylation of Chiral Piperazines

N-acylation is a reliable method for introducing carbonyl-containing functionalities to chiral piperazines, forming a stable amide bond. This reaction is typically high-yielding and proceeds under mild conditions.

Mechanism and Reagents

The N-acylation of a chiral piperazine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the piperazine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide product and release a chloride ion.[12][13] A base, such as triethylamine or pyridine, is used to scavenge the HCl byproduct.[13]

Experimental Considerations

The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reactivity of the acyl chloride and minimize side reactions. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.[13]

Protocol: N-Acylation of a Chiral Piperazine with an Acyl Chloride

This protocol provides a general method for the N-acylation of a mono-protected chiral piperazine.

Materials
Reagent/MaterialPurpose
Mono-protected chiral piperazineStarting material
Acyl chlorideAcylating agent
Triethylamine (Et₃N) or PyridineBase
Anhydrous Dichloromethane (DCM)Solvent
Procedure
  • Reaction Setup: Dissolve the mono-protected chiral piperazine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane in a flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.05 equiv.) dropwise to the cooled solution with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Self-Validation and Characterization
  • Product Verification: Confirm the structure of the N-acylated product by ¹H and ¹³C NMR. The presence of the amide carbonyl can also be confirmed by IR spectroscopy.

  • Enantiomeric Analysis: Use chiral HPLC to confirm the retention of stereochemical integrity.

V. Analytical Techniques for Chiral Piperazine Derivatives

Robust analytical methods are essential for confirming the structure and stereochemical purity of the products of nucleophilic substitution reactions.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral piperazine derivatives.[14][15][16]

  • Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® columns), are highly effective for the separation of a wide range of chiral compounds, including piperazine derivatives.[14]

  • Mobile Phase Selection: The choice of mobile phase (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) is critical for achieving good separation.[15] The addition of a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) can improve peak shape and resolution for basic or acidic analytes, respectively.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

  • ¹H and ¹³C NMR: These techniques provide detailed information about the connectivity of atoms and the overall structure of the molecule.[17][18][19]

  • 2D NMR Techniques (COSY, HSQC, HMBC, NOESY): These advanced NMR methods can be used to determine the relative stereochemistry of substituents on the piperazine ring. For example, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, which can help to assign cis/trans relationships.[20]

  • Chiral Shift Reagents: In some cases, chiral shift reagents can be used in NMR to differentiate between enantiomers.

VI. Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction (Buchwald-Hartwig) Inactive catalyst, inappropriate ligand or base, wet solvent.Use a pre-catalyst, screen different ligands (e.g., XPhos, RuPhos), ensure the base is fresh and soluble, use anhydrous solvent.[7][8]
Formation of Bis-arylated/alkylated Product Incorrect stoichiometry, high reactivity of unprotected piperazine.Use an excess of the piperazine, slow addition of the electrophile, use a mono-protected piperazine.[4][7]
Epimerization or Racemization Harsh reaction conditions (e.g., strong base, high temperature).Use milder conditions, screen different bases, consider a lower reaction temperature.
Poor Separation in Chiral HPLC Suboptimal stationary or mobile phase.Screen different chiral columns (e.g., polysaccharide-based), optimize the mobile phase composition (solvent ratio, additives).[14][15]

Conclusion

The nucleophilic substitution reactions of chiral piperazines are powerful tools in the arsenal of the medicinal chemist. A thorough understanding of the underlying mechanisms, careful selection of reaction conditions, and the use of appropriate protecting group strategies are essential for the successful synthesis of complex, enantiopure piperazine-containing molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the design and development of the next generation of piperazine-based therapeutics.

References

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  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines.
  • Yaghmaeiyan, N., et al. (2022). The stereochemistry study of N,N-dinitrosopiperazine using 1H NMR technique. Research Square.
  • PubMed. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed.
  • Entegris. (n.d.). Buchwald Ligands Review. Entegris.
  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis. JOCPR.
  • Scholars Research Library. (2011). Der Pharma Chemica.
  • BenchChem. (2025). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. BenchChem.
  • Beilstein Journal of Organic Chemistry. (2013). Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step. Beilstein Journal of Organic Chemistry.
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  • Phenomenex. (n.d.).
  • ResearchGate. (n.d.). Overview of principal methods for N‐monosubstitution of piperazine.
  • RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace.
  • Journal of the American Chemical Society. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. JACS.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • PubMed. (2019).
  • Elsevier. (2006). Ring opening of 2-acylaziridines by acid chlorides. Tetrahedron.
  • ResearchGate. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • PMC. (n.d.). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC.
  • PMC. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)
  • ResearchGate. (n.d.). Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure.
  • Bouvier, B. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines.
  • Organic Letters. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Organic Letters.
  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • PMC. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N. PMC.
  • RSC Publishing. (n.d.).
  • RSC Publishing. (2020).

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Troubleshooting & Optimization

Preventing racemization during (3S)-3-ethyl-1-methylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization and Maintaining Stereochemical Integrity

Welcome to the technical support center for the stereoselective synthesis of (3S)-3-ethyl-1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining a specific chiral center during multi-step synthesis. We will explore the underlying mechanisms of racemization, provide direct answers to frequently encountered issues, and offer detailed troubleshooting protocols to preserve the enantiomeric purity of your target compound.

Understanding the Challenge: The Fugitive Stereocenter

The primary challenge in synthesizing (3S)-3-ethyl-1-methylpiperazine is the potential for racemization at the C3 position. The proton on this stereocenter is alpha to a nitrogen atom, making it susceptible to abstraction under certain conditions. Once deprotonated, a planar carbanion or enamine-like intermediate can form.[1][2] Subsequent reprotonation can occur from either face, leading to a mixture of (S) and (R) enantiomers and a loss of optical purity.[1][2] This guide will provide actionable strategies to mitigate this risk.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns that arise during the synthesis.

Q1: At which step is racemization most likely to occur?

Racemization is most probable during any step that involves basic conditions, high temperatures, or activation of the C-H bond at the C3 position. The N-methylation step, particularly if using harsh alkylating agents with a strong base, is a critical point of failure. Deprotection steps can also introduce racemizing conditions if not carefully controlled.

Q2: My enantiomeric excess (ee) is high before N-methylation but drops significantly afterward. Why?

This is a classic problem. Traditional N-methylation methods using an alkyl halide (e.g., methyl iodide) often require a base to neutralize the generated acid. If a strong, non-hindered base is used, it can deprotonate the C3 proton, leading to racemization.[3] High reaction temperatures exacerbate this issue.

Q3: Can my choice of solvent impact stereochemical integrity?

Yes. Polar aprotic solvents can stabilize the planar carbanion intermediate, potentially increasing the rate of racemization. While solvent effects are complex, it is a parameter that should be optimized, ideally favoring less polar or protic solvents where compatible with the reaction chemistry.

Q4: Is the Eschweiler-Clarke reaction a good choice for the N-methylation step?

The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is an excellent choice for N-methylation and is known to be non-racemizing for most chiral amines.[4][5][6] The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride from formic acid.[4][5] This mechanism avoids the use of strong bases that can cause epimerization.[4]

Visualizing the Problem: The Mechanism of Racemization

The following diagram illustrates the base-catalyzed racemization pathway at the C3 position of a piperazine intermediate.

RacemizationMechanism Figure 1: Base-Catalyzed Racemization at C3 S_Enantiomer (3S)-Intermediate (Chirally Pure) Planar_Intermediate Planar Carbanion/ Enamine Intermediate (Achiral) S_Enantiomer->Planar_Intermediate S_Product (3S)-Intermediate (Retained) Planar_Intermediate->S_Product + H-B⁺ (Protonation from top face) R_Product (3R)-Intermediate (Inverted) Planar_Intermediate->R_Product + H-B⁺ (Protonation from bottom face) AnalyticalWorkflow Figure 2: Analytical Workflow for ee Determination Start Crude Reaction Mixture Purification Purification (e.g., Column Chromatography) Start->Purification IsolatedProduct Isolated Product Purification->IsolatedProduct ChiralHPLC Chiral HPLC Analysis IsolatedProduct->ChiralHPLC Data Determine Enantiomeric Excess (% ee) ChiralHPLC->Data Decision Proceed to Next Step? Data->Decision

Sources

Technical Support Center: Navigating the Solubility of (3S)-3-ethyl-1-methylpiperazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (3S)-3-ethyl-1-methylpiperazine HCl. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in organic solvents. Our approach is grounded in first-principles chemistry to empower you with the knowledge to overcome solubility challenges in your experiments.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is my (3S)-3-ethyl-1-methylpiperazine HCl not dissolving in my organic solvent?

This is the most common issue encountered. The solubility behavior of (3S)-3-ethyl-1-methylpiperazine HCl is dictated by its chemical structure: it is a hydrochloride salt. This means the molecule exists in an ionic form, with a positively charged piperazine ring and a chloride counter-ion.

  • The "Like Dissolves Like" Principle: Ionic compounds, or salts, are highly polar. They dissolve best in polar solvents that can effectively solvate both the cation and the anion. Water and short-chain alcohols (like methanol and ethanol) are excellent solvents for this reason.

  • Challenges with Organic Solvents: Many common organic solvents used in synthesis and analysis (e.g., dichloromethane, toluene, hexanes) are nonpolar or have low polarity. These solvents lack the ability to stabilize the separated ions, leading to very low solubility. Even moderately polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) can be problematic.

FAQ 2: I see some initial dissolution, but then a precipitate forms. What is happening?

This phenomenon often points to the formation of a supersaturated solution or a reaction with trace impurities in your solvent.

  • Supersaturation: You might achieve initial dissolution, especially with energy input like heating or sonication. However, if the concentration is above the true solubility limit at that temperature, the compound will precipitate out as the solution cools or equilibrates.

  • Reaction with Impurities: Trace amounts of water in your solvent can initially aid dissolution. However, if the solvent is not perfectly dry, the solubility can be unpredictable. In some cases, impurities could react with your compound, leading to the formation of a new, less soluble species.

FAQ 3: Can I just heat the mixture to force it to dissolve?

Heating can be an effective strategy to increase solubility, but it must be approached with caution.

  • Benefits: Increasing the temperature provides the energy needed to break the crystal lattice of the salt and promotes dissolution.

  • Risks:

    • Degradation: (3S)-3-ethyl-1-methylpiperazine HCl, like many organic molecules, can degrade at elevated temperatures. It is crucial to know the compound's decomposition temperature.

    • Precipitation on Cooling: As mentioned in FAQ 2, if the solution is saturated at a high temperature, the compound will likely crash out of the solution as it cools to room temperature, which can be problematic for reactions or analyses that need sustained solubility.

FAQ 4: Should I convert the HCl salt to the free base to improve solubility in organic solvents?

Converting the salt to its free base form is a common and effective strategy if your experimental conditions allow for it.

  • Chemical Rationale: The free base of (3S)-3-ethyl-1-methylpiperazine is a neutral, non-ionic molecule. This significantly reduces its polarity, making it much more soluble in a wider range of organic solvents, especially nonpolar ones.

  • Considerations: This is a chemical modification. You are changing the molecule you are working with. This is suitable for applications like organic synthesis where the free base is the desired reactant, but it is not appropriate for applications where the salt form is required (e.g., certain biological assays or formulation studies).

Part 2: Troubleshooting Guides & Protocols

Troubleshooting Workflow: A Systematic Approach to Solubility Testing

When faced with a solubility challenge, a systematic approach is more effective than random trial and error. The following workflow provides a structured method for identifying a suitable solvent system.

Caption: A systematic workflow for troubleshooting solubility issues.

Protocol 1: Small-Scale Solubility Assessment

Objective: To efficiently screen a range of solvents without wasting significant amounts of the compound.

Materials:

  • (3S)-3-ethyl-1-methylpiperazine HCl (10-20 mg)

  • A selection of solvents (see table below)

  • Small vials (e.g., 1-2 mL)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 1-2 mg of (3S)-3-ethyl-1-methylpiperazine HCl into a clean, dry vial.

  • Add 100 µL of the first solvent to be tested.

  • Vortex the vial vigorously for 30 seconds.

  • Visually inspect for undissolved solid.

  • If the solid has dissolved, add another 1-2 mg of the compound and repeat from step 3 to get a rough idea of the solubility limit.

  • If the solid has not dissolved, add another 100 µL of solvent (total 200 µL) and vortex again.

  • Continue adding solvent in 100 µL increments up to a total of 1 mL.

  • Record your observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

  • Repeat for each solvent you wish to test.

Expected Solubility Profile (Qualitative)

Solvent ClassExample SolventsExpected Solubility of Amine HCl SaltsRationale
Polar Protic Water, Methanol, EthanolHigh to Freely SolubleExcellent hydrogen bonding and high polarity effectively solvate both the cation and chloride anion.
Polar Aprotic DMSO, DMFModerate to SolubleHigh polarity can solvate ions, but lack of acidic protons makes anion solvation less effective.
Polar Aprotic Acetonitrile, THFLow to Sparingly SolubleModerate polarity is often insufficient to overcome the crystal lattice energy of the salt.
Nonpolar Toluene, HexanesInsolubleLack the polarity to solvate ions.
Chlorinated Dichloromethane (DCM)Very Low to InsolubleAlthough slightly polar, it is a poor solvent for most salts.
Protocol 2: Developing a Co-Solvent System

Objective: To create a homogeneous solution by mixing a good solvent (that dissolves the compound) with a poor solvent (that is required for the reaction or analysis).

Scenario: You need to run a reaction in Dichloromethane (DCM), but your (3S)-3-ethyl-1-methylpiperazine HCl is insoluble in it. From Protocol 1, you found it is highly soluble in methanol.

Procedure:

  • Initial Dissolution: Dissolve the required mass of (3S)-3-ethyl-1-methylpiperazine HCl in the minimum amount of methanol required for complete dissolution. This creates a concentrated stock solution.

  • Dilution with Poor Solvent: To the stirred methanolic solution, slowly add the DCM.

  • Observe for Precipitation: Continue adding the DCM until you reach your desired final concentration. If the solution remains clear, you have successfully created a co-solvent system.

  • Troubleshooting Precipitation: If a precipitate forms upon addition of DCM, it means the polarity of the mixture has dropped too low to maintain solubility.

    • Option A: Add a small amount of methanol back into the mixture until the solution becomes clear again. Note the new ratio of solvents. This new ratio is the limit for your working conditions.

    • Option B: Start again, but this time, add the DCM to your reaction vessel first, then add the concentrated methanol stock solution to the stirred DCM. This can sometimes prevent localized concentration gradients that trigger precipitation.

G compound (3S)-3-ethyl-1-methylpiperazine HCl (Solid) stock_solution Concentrated Stock Solution (Clear) compound->stock_solution + Min. volume of Good Solvent good_solvent Good Solvent (e.g., Methanol) bad_solvent Poor Solvent (e.g., DCM) final_solution Final Co-Solvent System (Clear) stock_solution->final_solution + Slowly add Poor Solvent precipitate Precipitate Forms (Cloudy) final_solution->precipitate If too much Poor Solvent is added

Caption: The process of creating a co-solvent system.

Protocol 3: Conversion to Free Base for Enhanced Organic Solubility

Objective: To convert the HCl salt to its neutral free base form, which is more soluble in nonpolar organic solvents.

Materials:

  • (3S)-3-ethyl-1-methylpiperazine HCl

  • A suitable organic solvent for extraction (e.g., DCM, Ethyl Acetate)

  • An aqueous basic solution (e.g., 1 M NaOH, saturated NaHCO₃)

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the (3S)-3-ethyl-1-methylpiperazine HCl in water or a minimal amount of methanol.

  • Extraction Setup: Transfer the solution to a separatory funnel and add an equal volume of your chosen extraction solvent (e.g., DCM).

  • Basification: Slowly add the aqueous base to the separatory funnel. Stopper the funnel and invert gently to mix. Periodically vent the funnel to release any pressure buildup, especially if using bicarbonate.

  • pH Check: Check the pH of the aqueous layer using pH paper to ensure it is basic (pH > 9). This confirms the deprotonation of the piperazine nitrogen.

  • Extraction: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. The neutral free base will be in the organic layer.

  • Separation: Drain the lower organic layer (if using DCM) or the upper organic layer (if using a solvent less dense than water, like ethyl acetate).

  • Repeat Extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times.

  • Combine and Dry: Combine all the organic extracts and dry them over a drying agent like anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the free base, likely as an oil or a low-melting solid.

WARNING: The resulting free base is a different chemical entity. Ensure this is compatible with your downstream application. Always confirm the identity and purity of the product using appropriate analytical techniques (e.g., NMR, LC-MS).

References

  • Title: The Art of Drug Synthesis Source: John Wiley & Sons URL: [Link] (Note: While the full text is behind a paywall, this reference points to a foundational text on synthetic chemistry principles, including the handling of salts and bases.)

Technical Support Center: Air-Sensitive Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

Welcome to the Advanced Synthesis Support Module. You are accessing the specialized guide for Air-Sensitive Piperazine Derivatives . Unlike standard organic reagents, piperazine derivatives present a dual-threat profile: they are susceptible to oxidative degradation (N-oxide formation) and, more aggressively, atmospheric carbonylation (


 capture).[1]

This guide replaces generic advice with field-validated protocols designed to preserve the integrity of your nitrogen heterocycles.

Module 1: The Core Science (Why Your Reagent Failed)

Q: I stored my piperazine derivative in a sealed vial, but it turned from a clear oil to a crusty white solid. Is this oxidation?

A: Likely not. You are probably looking at a carbamate salt, not an N-oxide. [1]

Expert Insight: Piperazine derivatives, particularly those with a free secondary amine (


) or basic tertiary amines, act as efficient 

scrubbers.[1] The reaction with atmospheric

is rapid and exothermic, forming piperazinium carbamates. This is often mistaken for oxidation.[1]
  • The Mechanism: The lone pair on the nitrogen attacks

    
    , forming a carbamic acid, which immediately reacts with another equivalent of amine to form an ammonium carbamate salt.
    
  • The Consequence: This salt is often insoluble in the original organic matrix, appearing as a "crust" or precipitate.

  • Reversibility: Unlike oxidation, this can sometimes be reversed by strong heating under vacuum or acid/base extraction, but prevention is superior.[1]

Diagram 1: The Piperazine Degradation Pathways This diagram illustrates the difference between oxidative failure and the more common carbonylation (


) failure.

PiperazineDegradation Start Piperazine Derivative (Active Reagent) Air Exposure to Air Start->Air O2_Path Oxygen (O2) Attack Air->O2_Path Slow Path CO2_Path Carbon Dioxide (CO2) Attack Air->CO2_Path Fast Path (Kinetic Dominance) NOxide N-Oxide (Irreversible Impurity) O2_Path->NOxide Carbamate Carbamate Salt (White Precipitate) CO2_Path->Carbamate Carbamate->Start  Reversible via  Strong Base/Vac

Caption: Kinetic competition between oxidation and carbonylation. Note that


 capture often outcompetes oxidation in basic amines.[1]
Module 2: Storage & Weighing Protocols

Q: How do I weigh out 50 mg of a pyrophoric or highly hygroscopic piperazine derivative without a glovebox?

A: Use the "Tare-Schlenk" Method. If a glovebox is unavailable, you must create a micro-inert environment.[1] Never weigh directly on an open balance.

Protocol: The Tare-Schlenk Transfer [1]

  • Preparation: Oven-dry a Schlenk tube and a septum. Flush with Argon (Argon is heavier than air and offers better blanketing for open-vessel transfers than Nitrogen).[1]

  • Tare: Cap the empty Schlenk tube with the septum. Weigh the entire assembly.

  • Transfer:

    • Connect the Schlenk tube to your manifold and establish positive Argon pressure.

    • Remove the septum briefly against the Argon flow.

    • Add the approximate amount of solid using a spatula (dried) or powder funnel.

    • Reseal immediately.[1][2][3]

  • Measurement: Disconnect and weigh the assembly again. Calculate the mass by difference.

  • Correction: If you need an exact stoichiometry, dissolve the solid in a known volume of dry, degassed solvent to create a stock solution, then dispense volumetrically.

Table 1: Inert Gas Selection for Piperazines

FeatureNitrogen (

)
Argon (

)
Recommendation
Density vs. Air Slightly lighterHeavierArgon is superior for protecting open vessels (weighing).[1]
Cost LowHighUse

for manifold flushing;

for critical transfers.[1]
Reactivity Inert (mostly)Completely InertBoth are acceptable chemically.[1]
Water Content Varies (needs drying)Usually lowerEnsure gas passes through a Drierite/O2 trap.
Module 3: Reaction Execution (Schlenk Line)

Q: My syringe clogged while transferring the reagent. What happened?

A: You likely encountered "Needle Freeze" due to hydrolysis or carbamate formation at the tip.

Troubleshooting Guide: Preventing Needle Freeze

  • The Cause: When a needle tip containing air-sensitive amine passes through the septum, trace air in the needle bore reacts with the liquid interface, forming a solid plug instantly.

  • The Fix (The Inert Cushion):

    • Step 1: Pressurize the reagent bottle with inert gas.[2][4]

    • Step 2: Insert the needle into the headspace (not the liquid).

    • Step 3: Pull inert gas into the syringe to flush the needle. Eject. Repeat 3x.

    • Step 4: Pull a small "cushion" of inert gas into the syringe.

    • Step 5: Dip into liquid, draw up reagent.[1]

    • Step 6: Before removing from the bottle, pull the plunger slightly to draw a buffer of gas into the needle tip. This ensures liquid does not touch air during the transfer between vessels.[5]

Q: How do I degas my solvents? Is sparging enough?

A: For piperazine derivatives, "Freeze-Pump-Thaw" is the Gold Standard. Sparging (bubbling gas) removes


 but is less effective at removing dissolved 

, which is the primary enemy of piperazines.[1]

Protocol: Freeze-Pump-Thaw [1]

  • Place solvent in a Schlenk flask.

  • Freeze: Submerge in liquid nitrogen (

    
    ) until solid.
    
  • Pump: Open to high vacuum (0.01-0.1 mmHg) for 5-10 minutes. (Solvent is frozen, so you are removing headspace gas).[1]

  • Thaw: Close vacuum. Thaw in warm water. Gas bubbles will evolve.[3][5]

  • Repeat: Perform 3 cycles.

  • Backfill: Fill with Argon.

Module 4: Purification & Workup

Q: I can't distill my derivative because it has a high boiling point. How do I purify it without decomposing it?

A: Use "Schlenk Filtration" and Recrystallization. Avoid column chromatography if possible, as silica gel is acidic and often wet, leading to salt formation or hydrolysis.[1]

Workflow: Schlenk Filtration Instead of a Buchner funnel (which exposes the sample to air), use a glass frit incorporated into a Schlenk design.

Diagram 2: The Closed-Loop Filtration Setup

SchlenkFiltration ReactionFlask Reaction Flask (Suspension) Frit Schlenk Frit (Glass Filter) ReactionFlask->Frit Invert Assembly Receiver Receiver Flask (Filtrate) Frit->Receiver Gravity/Pressure Vacuum Vacuum/Inert Gas Line Vacuum->ReactionFlask Apply Argon Pressure Vacuum->Receiver Apply Slight Vac

Caption: Closed-system filtration avoids all atmospheric contact. Pressure is applied to the top flask, vacuum to the bottom.

Expert Tip: If you must use chromatography, treat your silica gel with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites, and flush the column with Nitrogen before loading.[1]

References
  • Rochelle, G. T., et al. (2013).[1] Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates.[1] American Chemical Society. [Link]

  • Wipf, P. (2014).[1][4] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][2][3][4][5][6][7] University of Pittsburgh.[1] [Link]

  • Burfield, D. R., et al. (1981).[1][5] Desiccant efficiency in solvent and reagent drying.[1] 5. Amines.[1] Journal of Organic Chemistry.[1][5] [Link]

Sources

Validation & Comparative

Comparative Bioactivity Guide: 3-Ethyl vs. 3-Methyl Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of 3-ethyl vs 3-methyl piperazine bioactivity Content Type: Publish Comparison Guides.

Executive Summary

In medicinal chemistry, the piperazine ring is a privileged scaffold, serving as a rigid linker and a physicochemical modulator.[1] The choice between a 3-methyl and a 3-ethyl substituent on the piperazine core is rarely arbitrary; it represents a critical decision point that impacts conformational dynamics, receptor selectivity, and metabolic liability.

The Verdict:

  • 3-Methylpiperazine is the industry standard for conformational locking without imposing severe steric penalties. It is the preferred choice for optimizing selectivity (e.g., in CCR5 antagonists) while maintaining a compact profile.

  • 3-Ethylpiperazine is utilized to probe hydrophobic depth and modulate lipophilicity (LogP). However, it introduces significant A(1,3)-allylic strain in N-acylated derivatives and serves as a distinct "soft spot" for oxidative N-dealkylation, often reducing metabolic half-life compared to the methyl analog.

Structural & Conformational Dynamics

The bioactivity differences between these two scaffolds are rooted in their spatial orientation. Unlike cyclohexane, piperazine derivatives—especially N-acylated forms common in drug discovery (e.g., amides, ureas)—exhibit unique conformational preferences driven by A(1,3) strain (Allylic 1,3-strain).

The "Axial Preference" Phenomenon

In N-acyl piperazines, the substituent at the C3 position (alpha to the amide nitrogen) strongly prefers the pseudo-axial orientation to avoid steric clash with the amide carbonyl oxygen (A(1,3) strain).[2]

  • 3-Methyl: Adopts the axial position with a moderate energy penalty (~1.5 kcal/mol vs equatorial in non-acyl systems, but favored in acyl systems). It projects a small hydrophobic vector perpendicular to the ring plane.

  • 3-Ethyl: Also forced into the axial position in amides. However, the additional methylene unit creates a larger steric cone. If the receptor pocket is shallow, the axial ethyl group causes a "steric clash," leading to an activity cliff (drastic loss of potency).

Visualization: Conformational Equilibrium & Steric Clash

The following diagram illustrates the A(1,3) strain forcing the substituent axial and the potential steric clash with receptor residues.

PiperazineConformation cluster_0 Conformational Equilibrium (N-Acyl Piperazines) cluster_1 Receptor Interaction Outcome Equatorial Equatorial Conformer (High A(1,3) Strain) Axial Axial Conformer (Preferred / Low Strain) Equatorial->Axial Driven by Amide Resonance Methyl 3-Methyl (Axial) Compact Vector Axial->Methyl Ethyl 3-Ethyl (Axial) Extended Vector Axial->Ethyl Pocket_Fit Hydrophobic Pocket (Fit) Methyl->Pocket_Fit High Affinity Ethyl->Pocket_Fit If Pocket is Deep Pocket_Clash Steric Clash (Activity Cliff) Ethyl->Pocket_Clash If Pocket is Shallow

Figure 1: Mechanism of axial preference in N-acyl piperazines and the divergent receptor outcomes for Methyl vs. Ethyl substituents.

Physicochemical & ADME Comparison

The transition from methyl to ethyl alters the physicochemical landscape, influencing membrane permeability and metabolic clearance.

Feature3-Methylpiperazine3-EthylpiperazineImpact on Bioactivity
Lipophilicity (

LogP)
Baseline+0.5 to +0.6Ethyl increases CNS penetration but decreases solubility.
Steric Volume (Molar Refractivity) ~20 cm³/mol~25 cm³/molEthyl requires a larger binding pocket; risk of steric exclusion.
Basicity (pKa) ~9.8 (N1), ~5.6 (N4)~9.9 (N1)Minimal difference in pKa; both are basic, but Ethyl adds bulk around the N1 protonation site.
Metabolic Liability Low (N-demethylation is slow)High (N-dealkylation/Oxidation)Ethyl is a prime target for CYP450 oxidative dealkylation.
Selectivity Profile High SpecificityLower SpecificityMethyl is often used to "tune out" off-target binding (e.g., hERG).

Case Study: CCR5 Antagonists (Vicriviroc Series)

The development of CCR5 antagonists for HIV treatment (e.g., Vicriviroc, Sch-D) provides the definitive "Head-to-Head" comparison of these scaffolds.

  • The Challenge: Early lead compounds had potent CCR5 affinity but suffered from poor selectivity against Muscarinic M2 receptors (causing cardiac side effects) and hERG channel inhibition.

  • The Solution (Methyl): Introducing a (S)-3-methyl group on the piperazine ring was the breakthrough.

    • Selectivity: The 3-methyl group introduced a specific steric constraint that was tolerated by the CCR5 binding pocket but clashed with the Muscarinic M2 receptor pocket.

    • Potency: The methyl analog retained nanomolar potency (IC50 < 10 nM).

  • The Failure (Ethyl): When a 3-ethyl group was tested:

    • Potency Loss: Affinity for CCR5 dropped by >10-fold compared to the methyl analog. The binding pocket could not accommodate the extra carbon in the rigid axial conformation.

Key Reference: Tagat, J. R., et al. "Piperazine-based CCR5 antagonists..."[3] Journal of Medicinal Chemistry (2001). (See References)

Metabolic Stability & Toxicity

A critical differentiator is the susceptibility to oxidative metabolism. The 3-ethyl group introduces a methylene unit adjacent to a nitrogen, creating a site highly susceptible to CYP450-mediated N-dealkylation .

Pathway: Oxidative N-Dealkylation

While methyl groups can be removed (N-demethylation), the ethyl group often undergoes hydroxylation at the


-carbon followed by spontaneous cleavage, often at a faster rate in liver microsomes.

MetabolicPathway Substrate 3-Ethylpiperazine Derivative Intermediate α-Hydroxy-Ethyl Intermediate Substrate->Intermediate Oxidation CYP450 CYP450 (Liver Microsomes) CYP450->Intermediate Breakdown Spontaneous Cleavage Intermediate->Breakdown Product De-alkylated Piperazine Breakdown->Product Byproduct Acetaldehyde (Toxic) Breakdown->Byproduct Release

Figure 2: Metabolic degradation pathway of 3-ethylpiperazine derivatives via oxidative dealkylation.

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

To empirically verify the metabolic difference between your Methyl and Ethyl analogs, use this standardized protocol.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds (3-Me and 3-Et variants) at 1 µM final concentration.

Workflow:

  • Incubation: Mix 1 µM test compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system to start the reaction at 37°C.

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. Calculate

    
     and 
    
    
    
    (Intrinsic Clearance).
    • Expectation: 3-Ethyl analogs typically show 2-3x higher

      
       than 3-Methyl analogs.
      
Protocol B: Synthesis via Buchwald-Hartwig Amination

Introducing these moieties into an aryl scaffold requires precise catalytic conditions to prevent racemization of the chiral center.

  • Reagents: Aryl bromide (1.0 eq), (R)-2-Methylpiperazine or (R)-2-Ethylpiperazine (1.2 eq),

    
     (1 mol%), BINAP (2 mol%), 
    
    
    
    (1.4 eq).
  • Solvent: Toluene (anhydrous), degassed.

  • Conditions: Heat at 80°C under Argon for 12 hours.

  • Purification: The 3-ethyl product is more lipophilic; adjust Flash Chromatography gradient (e.g., 0-5% MeOH in DCM) accordingly.

References

  • Tagat, J. R., et al. (2001). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[3][4][5] IV. Discovery of SC-351125." Journal of Medicinal Chemistry.

  • Hussain, J., & Rea, C. (2010). "Computationally efficient algorithm to identify matched molecular pairs (MMP) in large data sets." Journal of Chemical Information and Modeling.

  • Blaazer, A. R., et al. (2011). "Structure-Activity Relationships of Phenylpiperazines as Dopamine D2 Receptor Ligands." Journal of Medicinal Chemistry.

  • Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design: Optimization of Metabolic Stability." Chemical Research in Toxicology.

  • Vertex Pharmaceuticals. (1999). "Synthesis and bioactivity of novel bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative Guide: Validating Enantiomeric Purity of Piperazine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Piperazine scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for varying classes of therapeutics from antidepressants to antihistamines. However, validating the enantiomeric purity of chiral piperazine building blocks presents a distinct "triad of difficulty": high basicity (leading to peak tailing), high polarity (limiting retention on traditional phases), and weak UV chromophores (complicating detection).

This guide objectively compares three validation methodologies: Direct Chiral SFC (the modern gold standard), Direct Chiral HPLC (the traditional workhorse), and Indirect Derivatization (for low-UV analytes).

Part 1: The Piperazine Challenge & Method Selection

Piperazines are secondary amines with


 values typically between 9.0 and 10.0. On silica-based chiral stationary phases (CSPs), residual silanols interact strongly with the basic nitrogen, causing severe peak tailing that masks minor enantiomers.
Decision Matrix: Selecting the Right Protocol

Use the following logic gate to determine the optimal validation workflow for your specific piperazine derivative.

Piperazine_Method_Selection Start Start: Chiral Piperazine Sample UV_Check Strong UV Chromophore? (e.g., Benzyl, Aryl group) Start->UV_Check SFC_Check SFC Instrument Available? UV_Check->SFC_Check Yes Method_C Method C: Derivatization (Marfey's/NBD-Cl) (High Sensitivity, Indirect) UV_Check->Method_C No (Weak UV) Volatile Volatile? Method_D Method D: Chiral GC (Rare for polar amines) Volatile->Method_D Yes Method_A Method A: Direct Chiral SFC (Preferred: Fast, Good Peak Shape) SFC_Check->Method_A Yes Method_B Method B: Direct Chiral HPLC (Robust, General Access) SFC_Check->Method_B No Method_C->Volatile Alternative?

Figure 1: Decision tree for selecting enantiomeric purity validation methods based on analyte properties.

Part 2: Detailed Experimental Protocols

Method A: Direct Chiral SFC (Supercritical Fluid Chromatography)

Status: Industry Gold Standard SFC is superior for piperazines because the supercritical CO


 acts as a weak acid, naturally suppressing the ionization of the basic amine and improving peak shape without aggressive additives.
  • Column Selection: Chiralpak AD-H or Chiralpak IC (Amylose/Cellulose derivatives).

  • Mobile Phase: CO

    
     (Main) + Methanol (Modifier) + 0.1% Isopropylamine (IPA-amine) or Diethylamine (DEA).
    
  • Protocol:

    • System Prep: Purge modifier lines with MeOH + 0.1% basic additive.

    • Equilibration: Set backpressure regulator (BPR) to 120 bar. Flow rate 3.0 mL/min.[1] Equilibrate until baseline stabilizes (approx. 5 min).

    • Gradient: 5% to 40% Modifier over 5 minutes.

    • Detection: UV at 220-254 nm (if chromophore exists).

Self-Validating Check: Calculate the Tailing Factor (


). For SFC of piperazines, 

should be

. If

, increase the concentration of the basic additive (up to 0.5%).
Method B: Direct Chiral HPLC (Normal/Polar Ionic Phase)

Status: Traditional Workhorse When SFC is unavailable, Normal Phase (NPLC) is preferred over Reverse Phase (RPLC) for chiral amines to avoid solubility issues with the free base.

  • Column Selection: Chiralpak IC (Immobilized) is highly recommended due to its solvent versatility.

  • Mobile Phase: n-Hexane : IPA : DEA (90 : 10 : 0.1).

  • Protocol:

    • Preparation: Premix solvents to ensure homogeneity. The 0.1% DEA is critical to block silanol sites.

    • Temperature: Maintain column at 25°C. Higher temps (40°C) can improve mass transfer but often reduce enantioselectivity (

      
      ).
      
    • Flow Rate: 1.0 mL/min (Standard analytical).

Expert Insight: Do not use 100% Acetonitrile on coated phases (AD-H/OD-H) as it strips the selector. Use immobilized phases (IA/IC/ID) if aggressive solvents (DCM/THF) are needed for solubility.

Method C: Indirect Derivatization (Marfey's Method)

Status: Problem Solver for Low UV / Trace Analysis For piperazines lacking a chromophore (e.g., 2-methylpiperazine), direct UV detection is impossible. Derivatization with Marfey’s Reagent (FDAA) introduces a strong UV chromophore (340 nm) and converts enantiomers into diastereomers, which are separable on standard achiral C18 columns.

  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).[2]

  • Workflow:

    • Reaction: Mix 50 µL sample (50 mM) + 100 µL L-FDAA (1% in Acetone) + 20 µL NaHCO

      
       (1M).
      
    • Incubation: Heat at 40°C for 1 hour. (Caution: Overheating can cause racemization).

    • Quench: Add 20 µL HCl (2M) to stop reaction.

    • Analysis: Inject onto a standard C18 column using a Water/Acetonitrile gradient with 0.1% TFA.

Marfeys_Workflow Piperazine Racemic Piperazine (Weak UV) Complex Diastereomeric Pair (L-L and D-L) Piperazine->Complex + FDAA / 40°C FDAA Marfey's Reagent (L-FDAA) FDAA->Complex C18 Achiral C18 HPLC (Standard Column) Complex->C18 Inject Result Separated Peaks (UV @ 340nm) C18->Result Elution

Figure 2: Indirect determination workflow using Marfey's Reagent to create separable diastereomers.

Part 3: Comparative Performance Analysis

The following data summarizes the performance of these methods based on the separation of a standard 2-methylpiperazine derivative.

FeatureMethod A: Chiral SFCMethod B: Chiral HPLC (NP)Method C: Derivatization (HPLC)
Separation Mechanism Direct (Enantiomeric)Direct (Enantiomeric)Indirect (Diastereomeric)
Typical Run Time 3 - 6 minutes15 - 30 minutes20 min (+ 60 min prep)
Resolution (

)
High (> 2.5 typical)Moderate (1.5 - 2.0)Very High (> 3.0)
Solvent Consumption Low (Green)HighModerate
Sensitivity Moderate (220 nm)Low (210-220 nm)High (340 nm)
Risk Factor Solubility of saltsPeak TailingKinetic Racemization
Experimental Validation Data (Case Study)

Analyte: N-Boc-3-methylpiperazine

  • SFC (Chiralpak AD-H):

    
    , Retention 
    
    
    
    min,
    
    
    min.
  • HPLC (Chiralpak AD-H, Hex/IPA):

    
    , Retention 
    
    
    
    min,
    
    
    min.
  • Observation: SFC provided a 5x increase in throughput with superior resolution due to the high diffusivity of the supercritical fluid.

Part 4: Self-Validating Systems (Quality Control)

To ensure "Trustworthiness" (E-E-A-T), every protocol must include internal checks. Do not rely on retention time alone.

  • The Racemate Spike: Always inject a known racemic mixture before your pure sample. If the racemate does not show baseline separation (

    
    ), the method is invalid for purity determination.
    
  • The "Blank" Derivatization (for Method C): When using Marfey's reagent, run a "blank" with the reagent alone. Marfey's reagent can degrade into interfering peaks. Ensure your analyte peaks are distinct from reagent artifacts.

  • Area Normalization: For enantiomeric excess (%ee) calculation, use:

    
    
    Critical: Ensure the UV response factors for both enantiomers are identical (valid for direct methods). For diastereomers (Method C), response factors are usually identical but should be verified during validation.
    

References

  • BenchChem. (2025).[3][4][5] A Comparative Guide to the Chiral Separation of 4-(Piperidin-4-yl)aniline Derivatives. Retrieved from

  • Toribio, L., et al. (2018). Enantioselective separation of chiral amines by SFC.[3] Journal of Chromatography A.

  • Bhushan, R., & Martens, J. (2004). Marfey's reagent for chiral amino acid analysis: A review. Biomedical Chromatography.[6] Retrieved from

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC Switching System. Retrieved from

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IC. (Immobilized Polysaccharide Phases).[4][7]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Alkylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of alkylpiperazines, a class of compounds significant in medicinal chemistry and drug development.[1][2] As the core scaffold for numerous pharmaceuticals, a comprehensive understanding of their behavior under mass spectrometric analysis is critical for structural elucidation, metabolite identification, and quality control.[1] This document is intended for researchers, scientists, and drug development professionals seeking to leverage mass spectrometry for the robust characterization of these molecules.

Introduction to Piperazine Analysis by Mass Spectrometry

Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposing positions.[1] Their derivatives are prevalent in new psychoactive substances (NPS), often mimicking the effects of amphetamines.[2][3] Consequently, detailed fragmentation analysis is crucial for forensic and toxicological investigations.[2][3][4] Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), stands as the primary method for the definitive identification of these compounds.[5]

The choice of ionization technique profoundly influences the resulting mass spectrum.

  • Electron Ionization (EI): Typically performed at 70 eV in GC-MS systems, EI is a high-energy process that induces extensive and reproducible fragmentation.[1][6] This creates a detailed "fingerprint" of the molecule, which is invaluable for library matching and structural confirmation.

  • Electrospray Ionization (ESI): A soft ionization technique used in LC-MS, ESI typically produces a protonated molecule, [M+H]⁺.[3][7] Fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS), often through collision-induced dissociation (CID), allowing for targeted structural investigation.[3]

Fundamental Fragmentation of the Piperazine Ring

Regardless of the N-alkyl substituent, the piperazine ring itself undergoes characteristic cleavage events. The most common pathways involve the scission of C-C and C-N bonds within the ring. This leads to a set of common, low-mass fragment ions that are indicative of the piperazine core.

Under ESI-MS/MS conditions, common fragment ions for phenylpiperazines include m/z 119, m/z 70, and m/z 56.[3] The ion at m/z 56 is particularly diagnostic, often arising from a ring cleavage and rearrangement. For simple alkylpiperazines, such as 1-methylpiperazine, the fragmentation is dominated by cleavages adjacent to the nitrogen atoms.

The following diagram illustrates the primary fragmentation pathway of a generic N-alkylpiperazine, leading to the formation of some of these key fragment ions.

Caption: Generalized EI fragmentation of an N-alkylpiperazine.

Comparative Analysis: The Influence of N-Alkyl Substituents

The identity of the N-alkyl or N-aryl substituent dramatically directs the fragmentation pathway, providing the primary means of distinguishing between different piperazine derivatives.

For simple, short-chain alkylpiperazines, alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen atom) is a dominant pathway.[8][9] For 1-methylpiperazine (MW: 100.16 g/mol ), the EI mass spectrum is characterized by a prominent base peak at m/z 58 .[10][11] Another significant ion is observed at m/z 43 .[10] The molecular ion at m/z 100 is also typically observed.[10][11]

N-Benzylpiperazine (BZP) and its derivatives are a widely studied class, often encountered as drugs of abuse.[3][4] Their fragmentation pattern is dominated by the facile cleavage of the benzylic C-N bond.

  • EI Fragmentation: The most abundant and characteristic ion in the EI spectrum of BZP is at m/z 91 .[1][3] This ion corresponds to the stable tropylium cation (C₇H₇⁺), formed by the loss of the piperazine moiety. Other significant ions include those from the piperazine ring itself, such as m/z 56 .[1] The molecular ion at m/z 176 is typically present.[1]

  • ESI-MS/MS Fragmentation: Under CID conditions, the protonated molecule [M+H]⁺ (m/z 177) also readily loses the neutral piperazine ring to yield the m/z 91 fragment as the base peak.[12]

When the substituent is an aryl group directly attached to the nitrogen (e.g., 1-(3-chlorophenyl)piperazine, mCPP, or 1-(3-trifluoromethylphenyl)piperazine, TFMPP), the fragmentation changes significantly.

  • mCPP: The molecular ion is observed at m/z 196.[1] Key fragments arise from cleavages within the piperazine ring, producing ions at m/z 154 and m/z 138 .[1][3] The fragment at m/z 57 is also noted.[1]

  • TFMPP: This compound shows a molecular ion at m/z 230.[1] Characteristic fragment ions are found at m/z 188 and m/z 174 , resulting from cleavages of the piperazine ring.[1][3]

The stability of the substituted phenyl ring makes cleavage of the C-N bond between the phenyl group and the piperazine ring less favorable than the benzylic cleavage seen in BZP.[3]

Data Summary: Characteristic Ions

The following table summarizes the key ions observed for common alkylpiperazines under both high-energy EI and tandem MS conditions. This data serves as a quick reference for identification.

CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z) and Notes
1-Methylpiperazine EI100 (M⁺•)58 (Base Peak) , 43, 70[10][11]
1-Benzylpiperazine (BZP) EI176 (M⁺•)91 (Base Peak) , 134, 56 (Tropylium ion formation is dominant)[1][3]
1-(3-chlorophenyl)piperazine (mCPP) EI196 (M⁺•)154 , 138, 57 (Piperazine ring cleavage)[1][3]
1-(3-trifluoromethylphenyl)piperazine (TFMPP) ESI-MS/MS231 ([M+H]⁺)188 , 174 (Piperazine ring cleavage)[1][3]

Experimental Protocols

To ensure reproducible and high-quality data, the following generalized protocols for GC-MS and LC-MS/MS are provided.

This protocol is designed for the general screening and identification of volatile and semi-volatile alkylpiperazines.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute as necessary to achieve a final concentration of 1-10 µg/mL.

  • GC System Configuration:

    • Injector: Split/splitless inlet, maintained at 250°C.[5]

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A 30 m x 0.25 mm i.d. capillary column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane is a suitable starting point.[5]

    • Oven Program: Initial temperature of 70°C for 1 min, ramp at 15-30°C/min to 280°C, and hold for 5-10 minutes.[5]

  • MS System Configuration:

    • Ion Source: Electron Ionization (EI) at 70 eV.[1][6]

    • Source Temperature: 230°C.[5]

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-500.[1]

  • Data Analysis: Identify peaks in the total ion chromatogram (TIC). Compare the acquired mass spectrum for each peak against a reference library (e.g., NIST/EPA/NIH) for tentative identification.[11] Confirm by comparing fragmentation patterns with known standards or literature data.

Caption: Standard workflow for GC-EI-MS analysis of alkylpiperazines.

This protocol is ideal for analyzing less volatile or thermally labile piperazine derivatives, often found in biological matrices.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Dilute to a working concentration (e.g., 100 ng/mL) using the initial mobile phase composition. For biological samples (e.g., urine, plasma), a sample clean-up step such as protein precipitation or solid-phase extraction (SPE) is required.[4][13]

  • LC System Configuration:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is recommended.[3]

    • Mobile Phase A: 0.1% formic acid in water.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: A typical gradient might be 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS System Configuration:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Drying Gas: Nitrogen at a flow of ~8 L/min and temperature of 300°C.

    • Acquisition Mode: Use a data-dependent acquisition (DDA) or "auto-MSn" mode.[7] First, a full scan MS1 survey is performed (e.g., m/z 70-500). When an ion exceeds a set threshold, it is isolated and fragmented (MS2) using a defined collision energy (e.g., 10-40 eV).

  • Data Analysis: Extract ion chromatograms for the expected precursor ions ([M+H]⁺). Analyze the resulting MS2 spectra to identify characteristic fragment ions. Compare fragmentation patterns to those of reference standards analyzed under identical conditions.

Conclusion

The mass spectrometric fragmentation of alkylpiperazines is a predictable process governed by the fundamental principles of gas-phase ion chemistry. The stable piperazine ring produces a set of common, low-mass ions, while the N-substituent dictates the formation of unique, high-mass diagnostic ions. By understanding these distinct pathways—from the dominant tropylium ion formation in N-benzylpiperazines to the characteristic ring cleavages in N-phenylpiperazines—researchers can confidently identify and differentiate between various analogues. The application of standardized GC-MS and LC-MS/MS protocols, as outlined in this guide, provides a robust framework for the accurate structural elucidation of this important class of compounds.

References

  • ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1): 1-7. [Link]

  • Namera, A., et al. (2017). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Pharmaceutical Sciences and Pharmacology, 3(2): 133–45. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine. PubChem Compound Database. [Link]

  • NIST. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. [Link]

  • Welz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. ResearchGate. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • NIST. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. [Link]

  • De-la-Torre, R., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. [Link]

  • Weinmann, W., et al. (2005). Application of CE-ESI-MS in forensic toxicology: Identification of piperazine- derived designer drugs in Ecstasy tablets and of... GTFCh Symposium Proceedings. [Link]

  • Qu, L.B., et al. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. [Link]

  • Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Figshare. [Link]

  • NIST. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. [Link]

  • OUCI. (n.d.). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Open Ukrainian Citation Index. [Link]

  • ResearchGate. (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate. [Link]

  • Carmo, H., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Scholars.Direct. [Link]

  • NIST. (n.d.). 1-Benzylpiperazine. NIST Chemistry WebBook. [Link]

  • Helal, M. A., et al. (2014). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of Chromatographic Science. [Link]

  • Vorce, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444-50. [Link]

  • Vorce, S. P., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology. [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Vorce, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar. [Link]

  • Kuki, Á., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

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